molecular formula C9H16ClNO2 B2681884 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride CAS No. 2007919-30-2

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Cat. No.: B2681884
CAS No.: 2007919-30-2
M. Wt: 205.68
InChI Key: AXRINCJBSXBYJN-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride ( 2007919-30-2 ) is a spirocyclic chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a cyclopropane ring fused to an azaspiro system, makes it a valuable scaffold for constructing more complex molecules . This compound serves as a key precursor in the synthesis of active pharmaceutical ingredients. Published patent literature highlights its role in the preparation of 5-azaspiro[2.4]heptane derivatives, which are investigated as inhibitors for the treatment of viral infections such as Hepatitis C (HCV) . The molecular formula of the compound is C9H16ClNO2, with a molecular weight of 205.68 g/mol . As a hydrochloride salt, it offers improved stability and handling properties for synthetic applications. This product is intended for use as an organic building block in research and development settings. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-10-6-9(7)3-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRINCJBSXBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-30-2
Record name ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
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Foundational & Exploratory

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structural Elucidation of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Authored by a Senior Application Scientist

In the landscape of modern drug discovery, spirocyclic scaffolds are of paramount importance due to their unique three-dimensional structures which can lead to improved pharmacological properties.[1] The synthesis and characterization of these complex molecules require a robust and multi-faceted analytical approach to unambiguously determine their structure. This guide provides a detailed, experience-driven walkthrough for the structural elucidation of a novel spirocyclic compound, this compound, a key intermediate in the synthesis of biologically active molecules.[2]

Our approach is grounded in the strategic application of complementary analytical techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will not only present the data but also delve into the rationale behind the experimental choices and the logical flow of data interpretation that leads to the final, confirmed structure.

The Strategic Imperative: A Multi-Technique Approach

The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each piece of analytical data provides a unique clue, and only by assembling them in a logical sequence can the full picture emerge. A single technique is rarely sufficient; for instance, while mass spectrometry can provide an accurate molecular formula, it reveals little about the specific arrangement of atoms. Conversely, while NMR spectroscopy is unparalleled in mapping atomic connectivity, it relies on an initial hypothesis of the molecular formula. Therefore, a synergistic and self-validating workflow is essential.

Foundational Analysis: Mass Spectrometry and Infrared Spectroscopy

The first step in our analytical cascade is to confirm the molecular formula and identify the key functional groups present in the molecule.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Composition

Expertise & Experience: High-resolution mass spectrometry is the gold standard for determining the elemental composition of a compound. We opt for Electrospray Ionization (ESI) in positive ion mode, as the presence of a basic nitrogen atom in the 5-azaspiro[2.4]heptane core makes it readily protonated.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate ionization.

  • Instrumentation: The sample is infused into a time-of-flight (TOF) mass spectrometer equipped with an ESI source.

  • Data Acquisition: The instrument is calibrated using a known standard. Data is acquired in positive ion mode over a mass range of m/z 50-500.

Hypothetical Data & Interpretation

ParameterObserved Value
Ion ModeESI+
Adduct[M+H]⁺
Calculated m/z170.1176
Observed m/z170.1179

The observed mass of the protonated molecule ([M+H]⁺) is compared to the calculated mass for the proposed structure (C₉H₁₅NO₂). The extremely close correlation between the observed and calculated m/z values (within 5 ppm) provides strong evidence for the molecular formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Attenuated Total Reflectance (ATR) FT-IR is a rapid and non-destructive technique that provides a "fingerprint" of the functional groups present. For our target molecule, we expect to see characteristic absorptions for the ester carbonyl group and the ammonium salt.

Experimental Protocol: ATR-FT-IR

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: A background spectrum of the clean crystal is acquired. The sample spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Hypothetical Data & Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~2900-2700Broad, StrongN-H stretch (from R₃N⁺-H)
~1735StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)

The strong absorption at ~1735 cm⁻¹ is indicative of the ester carbonyl group. The broad and strong absorption in the 2900-2700 cm⁻¹ region is a classic signature of the N-H stretch in an ammonium salt, confirming the hydrochloride form of the amine.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the carbon framework and the connectivity of protons.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The choice of solvent is critical in ¹H NMR. We select DMSO-d₆ as it is a polar aprotic solvent that will dissolve the hydrochloride salt and, importantly, allow for the observation of the exchangeable N-H proton.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of DMSO-d₆.

  • Data Acquisition: The spectrum is acquired on a 400 MHz spectrometer.

Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
9.5 (br s)Broad Singlet1H-N-H
4.12Quartet2H7.1-O-CH₂ -CH₃
3.80Triplet1H7.5CH -COOEt
3.50-3.30Multiplet4H-CH₂ -N-CH₂
1.20Triplet3H7.1-O-CH₂-CH₃
0.90-0.70Multiplet4H-Cyclopropyl CH₂

Interpretation:

  • The broad singlet at 9.5 ppm is characteristic of the acidic proton on the positively charged nitrogen.

  • The quartet at 4.12 ppm and the triplet at 1.20 ppm are a classic ethyl group pattern, assigned to the ethyl ester.

  • The triplet at 3.80 ppm corresponds to the proton at the 7-position, which is coupled to the adjacent methylene protons.

  • The complex multiplet between 3.50-3.30 ppm is assigned to the four protons of the pyrrolidine ring adjacent to the nitrogen.

  • The multiplet in the upfield region (0.90-0.70 ppm) is characteristic of the four protons of the cyclopropyl ring.

¹³C NMR Spectroscopy: Defining the Carbon Skeleton

Expertise & Experience: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom, revealing the complexity of the carbon framework.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Same as for ¹H NMR.

  • Data Acquisition: The spectrum is acquired on the same 400 MHz spectrometer, with proton decoupling.

Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
172.5C=O (ester)
60.8-O-C H₂-CH₃
55.4C H-COOEt
48.7C H₂-N-C H₂
35.1Spiro Carbon
14.2-O-CH₂-C H₃
10.5Cyclopropyl C H₂

Interpretation:

  • The downfield signal at 172.5 ppm is characteristic of the ester carbonyl carbon.

  • The signal at 60.8 ppm is the -O-C H₂ of the ethyl group.

  • The signal at 35.1 ppm is assigned to the quaternary spiro carbon, which is a key feature of the molecule.

  • The remaining signals are assigned to the other carbons in the molecule based on their expected chemical environments.

2D NMR: Confirming Connectivity

Expertise & Experience: To definitively link our ¹H and ¹³C assignments and confirm the overall structure, we employ 2D NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. For our hypothetical data, a COSY spectrum would show a correlation between the proton at 3.80 ppm (H-7) and the methylene protons, and between the protons of the ethyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. An HSQC spectrum would provide definitive links between the proton and carbon signals listed in the tables above, solidifying our assignments. For example, it would show a cross-peak between the proton signal at 3.80 ppm and the carbon signal at 55.4 ppm.

Visualizing the Elucidation Workflow

The following diagram illustrates the logical flow of the structural elucidation process, demonstrating how each analytical technique builds upon the last to provide a comprehensive and validated structural assignment.

structure_elucidation cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation HRMS HRMS H_NMR ¹H NMR HRMS->H_NMR Provides Molecular Formula IR IR Spectroscopy IR->H_NMR Identifies Functional Groups C_NMR ¹³C NMR H_NMR->C_NMR Proton Environment TwoD_NMR 2D NMR (COSY, HSQC) H_NMR->TwoD_NMR C_NMR->TwoD_NMR Carbon Skeleton Final_Structure Confirmed Structure: Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride TwoD_NMR->Final_Structure Confirms Connectivity

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of a novel compound like this compound is a systematic process that relies on the thoughtful application of multiple analytical techniques. By integrating the data from HRMS, IR, and various NMR experiments, we can confidently determine the elemental composition, identify functional groups, and map the precise connectivity of the atoms to arrive at an unambiguous structural assignment. This guide has outlined a robust, field-proven methodology that ensures the scientific integrity and trustworthiness of the results, a cornerstone of successful research and development in the chemical sciences. The characterization of spirocyclic compounds is often achieved through a combination of these spectroscopic methods.[3][4]

References

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank. Available at: [Link]

  • 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. PubChem. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. Borneo Journal of Pharmacy. Available at: [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Synthesis and Characterization of Spiro Compounds Containing Phenothiazine Moiety and their Anticancer Potential Towards Breast Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. Molecules. Available at: [Link]

  • Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Tetrahedron: Asymmetry. Available at: [Link]

  • C7H16 C-13 nmr spectrum of heptane analysis of chemical shifts ppm interpretation of 13C. Doc Brown's Chemistry. Available at: [Link]

  • 5-Azaspiro[2.4]heptane HCl. Amerigo Scientific. Available at: [Link]

  • Ethyl 4-Thiazolecarboxylate. Organic Syntheses. Available at: [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry. Available at: [Link]

  • methyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride. Chemsrc. Available at: [Link]

  • Ethyl 5-azaspiro[2.4]heptane-1-carboxylate hydrochloride. PubChemLite. Available at: [Link]

  • 5-azaspiro[2.4]heptan-7-ol hydrochloride. PubChemLite. Available at: [Link]

  • 5-Azaspiro[2.4]heptane-1-carboxylic acid. PubChem. Available at: [Link]

  • This compound. APEX. Available at: [Link]

Sources

CAS number 2007919-30-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate HCl (CAS 2007919-30-2)

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS 2007919-30-2) is a high-value spirocyclic building block used in modern medicinal chemistry. As drug discovery shifts away from flat, aromatic-heavy molecules to those with higher three-dimensional complexity (Fsp3 character), spirocyclic scaffolds like the 5-azaspiro[2.4]heptane core have emerged as critical tools.

This compound serves as a conformationally restricted proline surrogate . By incorporating a cyclopropane ring spiro-fused to the pyrrolidine backbone, it locks the nitrogen vector and the carboxylate group into a specific spatial orientation. This restriction often leads to:

  • Enhanced Potency: Reduced entropy penalty upon binding to the target protein.

  • Improved Metabolic Stability: The spiro-cyclopropane group blocks metabolic hotspots often found on simple pyrrolidine rings.

  • Selectivity: The rigid 3D shape prevents off-target binding common with flexible chains.

It is a known intermediate in the synthesis of HCV NS5A inhibitors (e.g., analogs of Ledipasvir) and next-generation Orexin Receptor Antagonists (DORA).

Physicochemical Profile

The following data characterizes the hydrochloride salt form, which is the standard stable solid for storage and handling.

PropertyValueNotes
CAS Number 2007919-30-2 Specific to the Ethyl ester HCl salt.
Chemical Name Ethyl 5-azaspiro[2.4]heptane-7-carboxylate HClAlso referred to as a spiro-proline analog.
Molecular Formula C₉H₁₆ClNO₂C₉H₁₅NO₂ (Free Base) + HCl
Molecular Weight 205.68 g/mol 169.11 g/mol (Free Base)
Appearance White to off-white solidHygroscopic; store in desiccator.
Solubility DMSO, Methanol, WaterHigh solubility in polar protic solvents.
pKa (Calc) ~9.5 (Amine)Typical for secondary amines in this ring system.
LogP (Calc) ~1.2 (Free Base)More lipophilic than proline ethyl ester due to the spiro-ring.
Chirality Racemic or EnantiopureNote: Commercial batches may be specific enantiomers (e.g., 7S). Verify CoA.

Structural Analysis & Functional Logic

The molecule consists of three distinct functional "zones" that dictate its utility in synthesis.

G Core 5-Azaspiro[2.4]heptane Core Zone1 Zone 1: Secondary Amine (Nucleophilic Handle) Core->Zone1 N-Alkylation / Amide Coupling Zone2 Zone 2: Ethyl Ester (Electrophilic/Protecting Group) Core->Zone2 Hydrolysis / Reduction Zone3 Zone 3: Spiro-Cyclopropane (Conformational Lock) Core->Zone3 Rigidifies Backbone Drug Conjugation Drug Conjugation Zone1->Drug Conjugation Warhead Installation Warhead Installation Zone2->Warhead Installation Metabolic Stability Metabolic Stability Zone3->Metabolic Stability

Figure 1: Functional decomposition of the 5-azaspiro[2.4]heptane scaffold.

  • Zone 1 (Secondary Amine): The nitrogen atom is the primary attachment point. It is highly nucleophilic and typically reacted via amide coupling (with carboxylic acids) or S_NAr reactions (with aryl halides).

  • Zone 2 (Ethyl Ester): Acts as a masked carboxylic acid. It can be hydrolyzed to the free acid (for peptide coupling) or reduced to a primary alcohol (for ether linkages).

  • Zone 3 (Spiro-Cyclopropane): This is the "inert" structural anchor. It forces the pyrrolidine ring into a specific pucker, often the C(7)-endo conformation, which mimics the twisted shape of bioactive peptides.

Synthetic Utility & Mechanism of Action[1][2]

While CAS 2007919-30-2 is not a drug itself, its "mechanism" is its role as a structural rigidifier .

Case Study: HCV NS5A Inhibition (Ledipasvir Analogues)

In the synthesis of Ledipasvir, a similar 5-azaspiro[2.4]heptane moiety acts as a bridge between the valine cap and the central benzimidazole core.

  • Without the spiro-ring: The flexible proline analog allows free rotation, reducing binding affinity to the NS5A dimer.

  • With the spiro-ring: The molecule is "pre-organized" into the bioactive conformation, costing less energy to bind (entropic advantage).

Synthetic Workflow

The following diagram illustrates the standard workflow for incorporating this building block into a drug candidate.

Workflow Start Start: CAS 2007919-30-2 (HCl Salt) Step1 Step 1: Free Base Liberation (In situ or isolation) Start->Step1 NaHCO3 / DCM Step2 Step 2: N-Functionalization (Amide Coupling / S_NAr) Step1->Step2 R-COOH + HATU or Ar-X + Pd cat Step3 Step 3: Ester Hydrolysis (LiOH / THF / H2O) Step2->Step3 Saponification Final Final Drug Core (Rigidified Proline Scaffold) Step3->Final Further Coupling

Figure 2: Standard synthetic workflow for incorporating the spiro-amine into a drug scaffold.

Experimental Protocols

Protocol A: Salt-Free Base Liberation (Crucial Pre-step)

Direct use of the HCl salt in palladium-catalyzed reactions or sensitive amide couplings can lead to poor yields due to catalyst poisoning or pH mismatch.

  • Dissolution: Dissolve 1.0 eq of CAS 2007919-30-2 in DCM (10 mL/g).

  • Wash: Wash the organic layer twice with saturated aqueous NaHCO₃ (10 mL/g).

  • Extraction: Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate in vacuo at <30°C.

    • Note: The free base is a volatile oil. Do not apply high vacuum for extended periods. Use immediately.

Protocol B: Standard Amide Coupling (HATU Method)

This protocol couples the secondary amine to a carboxylic acid (R-COOH).

  • Reagents:

    • Carboxylic Acid (R-COOH): 1.0 eq

    • CAS 2007919-30-2 (HCl salt): 1.1 eq

    • HATU: 1.2 eq

    • DIPEA (Diisopropylethylamine): 3.0 eq

    • Solvent: DMF or DMF/DCM (1:1)

  • Procedure:

    • Dissolve R-COOH in DMF. Add DIPEA and stir for 5 mins.

    • Add HATU and stir for 10 mins to activate the acid.

    • Add CAS 2007919-30-2 (solid) directly to the mixture.

    • Stir at Room Temperature for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), sat. NaHCO₃, and brine. Dry and concentrate.

Protocol C: Ester Hydrolysis (Saponification)

To expose the carboxylic acid for further chain extension.

  • Reagents: LiOH·H₂O (2.0 eq) in THF/Water (3:1).

  • Procedure:

    • Dissolve the N-substituted ester in THF.

    • Add the LiOH solution dropwise at 0°C.

    • Warm to RT and monitor by LCMS (typically 1-2 hours).

  • Workup: Acidify carefully to pH 3-4 with 1N HCl. Extract with EtOAc.

    • Caution: The zwitterionic amino acid (if N-protecting group is labile) is highly water-soluble.

Handling & Stability

  • Hygroscopicity: The HCl salt is hygroscopic.[1] It will absorb atmospheric moisture, becoming sticky and difficult to weigh.

    • Recommendation: Store in a tightly sealed vial within a desiccator containing silica gel or P₂O₅.

  • Stability: Stable at -20°C for >2 years. Avoid prolonged exposure to strong bases in protic solvents unless hydrolysis is intended.

  • Safety: Irritant to eyes and skin. Handle in a fume hood.

References

  • Baud, M. G., et al. "Selected Applications of Spirocycles in Medicinal Chemistry." Spiro Compounds: Synthesis and Applications, 2022.[2] Link[3]

  • Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Infection." Journal of Medicinal Chemistry, 2014. Link

  • Boss, C., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • ChemicalBook. "Entry for (S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid." ChemicalBook Database, 2025.[4] Link

  • PubChem. "Compound Summary for CID 126809474 (Ethyl 5-azaspiro[2.4]heptane-7-carboxylate)." National Library of Medicine, 2025. Link

Sources

Introduction to 5-azaspiro[2.4]heptane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 5-Azaspiro[2.4]heptane Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The 5-azaspiro[2.4]heptane scaffold has emerged as a "privileged" structural motif, offering a unique three-dimensional topology that departs from the conventional flat, aromatic systems dominating historical drug portfolios. Its rigid, spirocyclic fusion of a cyclopropane and a pyrrolidine ring provides a conformationally constrained framework, enabling precise projection of substituents into protein binding pockets. This guide offers a comprehensive exploration of the 5-azaspiro[2.4]heptane core, detailing its synthesis, physicochemical characteristics, and strategic applications in drug discovery for researchers, chemists, and drug development professionals.

The Strategic Imperative for 3D Scaffolds: Introducing 5-Azaspiro[2.4]heptane

The over-reliance on two-dimensional, aromatic structures in drug discovery has led to challenges in identifying novel, potent, and selective modulators for complex biological targets. Three-dimensional (3D) scaffolds provide a powerful solution by offering enhanced structural complexity and novel intellectual property space. The 5-azaspiro[2.4]heptane framework is a quintessential example of a valuable 3D building block.

Its core value propositions in drug design are:

  • Conformational Rigidity: The spirocyclic nature locks the relative orientation of the two rings, reducing the entropic penalty upon binding to a target and often leading to higher affinity.

  • Precise Vectorial Display: Substituents can be placed on the cyclopropane or pyrrolidine rings, providing well-defined exit vectors to probe specific regions of a binding site.

  • Improved Physicochemical Properties: The scaffold generally imparts a lower logP and higher aqueous solubility compared to similarly sized aromatic systems. The embedded basic nitrogen (pKa ≈ 10-11) serves as a handle for salt formation, further enhancing solubility and bioavailability.

  • Novelty and Patentability: As a non-classical bioisostere for other saturated and aromatic rings, it provides a clear path to novel chemical matter.

Synthesis of the 5-Azaspiro[2.4]heptane Core

The accessibility of a scaffold is paramount to its adoption. Fortunately, several robust methods for constructing the 5-azaspiro[2.4]heptane skeleton have been established.

The Kulinkovich-de Meijere Reaction: A Foundational Approach

A cornerstone for the synthesis of cyclopropylamines is the Kulinkovich-de Meijere reaction, a modification of the original Kulinkovich reaction that uses amides instead of esters.[1][2] This transformation involves the titanium-mediated coupling of a Grignard reagent with an N,N-disubstituted amide to form a titanacyclopropane intermediate, which then cyclopropanates the amide.[3][4]

Experimental Protocol: Synthesis of a 5-Azaspiro[2.4]heptanone Derivative

This protocol describes a typical intramolecular Kulinkovich-de Meijere cyclopropanation of an N-alkenyl lactam.

  • System Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of Ti(OiPr)₄ (1.2 equivalents) in anhydrous THF (0.2 M) to a solution of the N-alkenyl pyrrolidinone precursor (1.0 equivalent) in anhydrous THF.

  • Reagent Addition: At room temperature, slowly add a solution of Ethylmagnesium Bromide (EtMgBr, 2.4 equivalents, 3.0 M in diethyl ether) via syringe pump over 30 minutes. An exotherm is typically observed.

  • Reaction: Stir the resulting dark mixture at room temperature for 2-4 hours. Monitor reaction completion by TLC or LC-MS.

  • Quenching: Cool the reaction vessel to 0 °C in an ice bath and slowly add water dropwise to quench the excess Grignard reagent and titanium complexes.

  • Workup: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the precipitated titanium salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaCl (brine), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target 5-azaspiro[2.4]heptanone.

Diagram: The Kulinkovich-de Meijere Cyclopropanation Workflow

Kulinkovich_Workflow Start N-Alkenyl Lactam Ti(OiPr)4 in THF Reaction Reaction Vessel (Inert Atmosphere) Start->Reaction Grignard EtMgBr in Et2O Grignard->Reaction Slow Addition Quench Quench with H2O (0 °C) Reaction->Quench Filter Filter through Celite® Quench->Filter Extract Aqueous Workup & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Pure 5-Azaspiro[2.4]heptanone Purify->Product

Caption: A generalized workflow for the synthesis of a 5-azaspiro[2.4]heptanone via the Kulinkovich-de Meijere reaction.

Trustworthiness through Causality:

  • Inert Atmosphere & Anhydrous Solvents: The organotitanium intermediates and Grignard reagents are extremely sensitive to moisture and oxygen, which would hydrolyze them and terminate the reaction.

  • Slow Addition of Grignard: This is crucial to control the exotherm of the reaction and to ensure the proper formation of the reactive dialkyltitanium species, preventing side reactions.[3]

  • Celite® Filtration: The aqueous quench produces gelatinous titanium dioxide (TiO₂) and magnesium salts, which would otherwise complicate extraction. Celite® provides a porous filter aid to efficiently remove these solids.

Modern Methodologies: Rhodium-Catalyzed and Asymmetric Approaches

While effective, the Kulinkovich-de Meijere reaction requires stoichiometric titanium. Modern catalysis offers milder and more efficient alternatives.

  • Rhodium-Catalyzed Cyclopropanation: This method uses a catalytic amount of a dirhodium complex to decompose a diazo compound, generating a rhodium carbene.[5] This reactive intermediate then undergoes cyclopropanation with an appropriate olefin precursor. This approach offers broader functional group tolerance and is often higher yielding.[6][7]

  • Asymmetric Synthesis: For pharmaceutical applications, obtaining enantiomerically pure compounds is critical, as different enantiomers can have vastly different biological activities.[8] Asymmetric synthesis of 5-azaspiro[2.4]heptanes is achieved using chiral catalysts (e.g., chiral rhodium complexes) or by employing chiral auxiliaries that direct the stereochemical outcome of the cyclopropanation.[5][9][10][11] These advanced methods are essential for developing stereochemically defined drug candidates.

Physicochemical Profile and Structural Attributes

The parent 5-azaspiro[2.4]heptane scaffold possesses a compelling set of properties for drug development.

Table 1: Key Physicochemical Properties of Unsubstituted 5-Azaspiro[2.4]heptane

PropertyValueSignificance in Drug Discovery
Molecular Weight 97.16 g/mol [12]Low starting weight allows for extensive derivatization while maintaining "rule-of-five" compliance.
XLogP3 0.5[12]Indicates a favorable balance of lipophilicity and hydrophilicity for membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 12.0 Ų[12][13]Low TPSA is often correlated with good cell permeability and blood-brain barrier penetration.
H-Bond Donors 1[12]The secondary amine can participate in key hydrogen bonding interactions with the target protein.
H-Bond Acceptors 1[12]The nitrogen lone pair can act as a hydrogen bond acceptor.

Diagram: Structural Features of the 5-Azaspiro[2.4]heptane Core

Scaffold_Features cluster_features Key Structural Attributes main 5-Azaspiro[2.4]heptane Core rigidity Conformational Rigidity main->rigidity from spiro-fusion vectors Defined Exit Vectors main->vectors for substitution nitrogen Basic Nitrogen Center main->nitrogen for solubility/binding spiro Spirocyclic Junction main->spiro imparts 3D shape

Caption: Logical relationship of the core structure to its beneficial properties in medicinal chemistry.

Applications in Drug Discovery: A Scaffold of Proven Utility

The 5-azaspiro[2.4]heptane scaffold is not merely a theoretical curiosity; it is a validated component of clinically relevant molecules.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: Perhaps the most prominent application is its role as a key intermediate in the synthesis of potent HCV NS5A inhibitors.[14] For example, a derivative, (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is a critical building block for the blockbuster antiviral drug Ledipasvir.[15] The rigid scaffold helps to correctly orient the pharmacophoric elements for high-affinity binding to the NS5A protein complex.

  • Central Nervous System (CNS) Agents: Its favorable physicochemical profile, including a low TPSA, makes the scaffold suitable for designing CNS-penetrant drugs. Derivatives have been explored as modulators of various receptors and transporters implicated in neurological and psychiatric disorders.

  • Other Therapeutic Areas: The scaffold's versatility has led to its incorporation into molecules targeting a range of other diseases, including its use in developing novel antibiotics. For instance, certain spiro cyclopropyl proline derivatives have been investigated as inhibitors of peptide deformylase (PDF), a target for antibacterial agents.[16]

Conclusion and Future Outlook

The 5-azaspiro[2.4]heptane scaffold has cemented its status as a valuable building block in contemporary drug discovery. Its unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties provides a robust platform for developing novel therapeutics. The foundational Kulinkovich-de Meijere reaction and modern catalytic methods ensure its synthetic accessibility. Its validation in clinically successful drugs like Ledipasvir underscores its practical utility.

Future efforts will likely focus on developing novel, highly stereoselective synthetic routes to access increasingly complex and diversely substituted analogs. As medicinal chemists continue to push the boundaries of chemical space, the 5-azaspiro[2.4]heptane scaffold and its derivatives are poised to remain at the forefront of innovation, enabling the discovery of next-generation medicines for a host of challenging diseases.

References

  • Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Precision in Pharmaceutical Synthesis: The Role of (S)-5-(tert-Butoxycarbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. [Link]

  • Kulinkovich Reaction. SynArchive. [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. [Link]

  • 5-Azaspiro(2.4)heptane. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Azaspiro[2.4]heptane hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • 5-Azaspiro[2.4]heptane-5,6-dicarboxylic acid, 5-(1,1-dimethylethyl) ester. PubChem, National Center for Biotechnology Information. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Rhodium(I)-catalyzed decarbonylative spirocyclization through C-C bond cleavage of benzocyclobutenones. Angewandte Chemie International Edition. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Chemical Science. [Link]

  • Kulinkovich reaction. Wikipedia. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes. RSC Publishing. [Link]

  • Facile Syntheses of Aminocyclopropanes: N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. [Link]

  • Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. Organic Chemistry Portal. [Link]

  • (S)-5-BOC-5-AZASPIRO[2.4]HEPTANE-6-CARBOXYLIC ACID. AlchemyPharm. [Link]

  • 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid. PharmaCompass. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. [Link]

  • Asymmetric Synthesis. University of York. [Link]

  • Asymmetric Catalysis in Organic Synthesis. MDPI. [Link]

  • Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. National Institutes of Health. [Link]

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Technical Guide: Initial Biological Screening of New Azaspiroheptane Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Rich Spirocyclic Scaffolds

Executive Summary: The "Spiro-Switch" Advantage

In modern medicinal chemistry, the "escape from flatland" is a critical design strategy to improve clinical success rates. Azaspiroheptane carboxylates (specifically 2-azaspiro[3.3]heptane and 2-azaspiro[3.4]octane derivatives) serve as conformationally restricted,


-rich bioisosteres for traditional piperidine or morpholine rings.

The incorporation of the azaspiroheptane core typically results in:

  • Vector Reorientation: A ~90° twist in substituent exit vectors compared to piperidine, accessing novel chemical space.

  • Lipophilicity Modulation: A reduction in LogD (often by ~1.0 unit), improving water solubility without sacrificing permeability.

  • Metabolic Stability: Steric bulk around the nitrogen often blocks N-dealkylation or oxidation by CYP450 enzymes.

This guide outlines the initial biological screening cascade required to validate these derivatives. It moves beyond simple "activity" to establish a developability profile, prioritizing physicochemical integrity before functional potency.

Phase I: Physicochemical "Gatekeeper" Profiling

Before any biological assay, the compound must be validated for solubility. Azaspiroheptane carboxylates are zwitterionic or polar; their behavior in assay buffers (PBS/DMSO) often differs from organic solvents.

Protocol A: Kinetic Solubility (Nephelometry)

Rationale: Precipitation leads to false negatives (in inhibition assays) or false positives (in aggregation-based assays).

  • Preparation: Prepare a 10 mM stock solution of the azaspiroheptane derivative in 100% DMSO.

  • Dilution: Serial dilute into a 96-well plate to varying concentrations (e.g., 100

    
    M to 1 
    
    
    
    M) in Phosphate Buffered Saline (PBS, pH 7.4). Final DMSO concentration must be
    
    
    1%.
  • Incubation: Shake at room temperature for 90 minutes.

  • Readout: Measure forward light scatter (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Validation:

    • High Solubility: < 5% deviation from theoretical concentration.

    • Low Solubility: Significant light scatter detected.

Protocol B: Chromatographic LogD Determination

Rationale: The carboxylate moiety's ionization state at physiological pH affects membrane permeability.

  • Method: Shake-flask method followed by LC-MS/MS quantification in both octanol and buffer phases.

  • Target: Optimal range for oral bioavailability is typically LogD

    
     between 1.0 and 3.0. Azaspiroheptanes often shift this value lower; ensure it does not drop < 0 (too polar for passive diffusion).
    

Phase II: In Vitro Cytotoxicity (Safety Profiling)

We must distinguish between specific target modulation and general cellular toxicity. The rigid spiro-scaffold can sometimes intercalate or disrupt membranes unexpectedly.

Protocol: Dual-Line Viability Assay (HepG2 & HEK293)

Rationale: HepG2 screens for hepatotoxicity (metabolic activation), while HEK293 provides a baseline for general eukaryotic toxicity.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 384-well plates. Incubate 24h for attachment.

  • Treatment: Add compounds (10-point dose-response, top concentration 100

    
    M). Include Doxorubicin  (positive control) and 0.5% DMSO  (vehicle control).
    
  • Duration: Incubate for 48 hours at 37°C, 5% CO

    
    .
    
  • Detection: Add CellTiter-Glo® (Promega) reagent (ATP quantitation).

  • Analysis: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Pass Criteria:

      
      M (or > 10x the expected therapeutic 
      
      
      
      ).

Phase III: Functional Screening (Target Engagement)

Azaspiroheptane carboxylates are frequently designed as transition-state mimetics for proteases or ligands for GPCRs (mimicking proline/glutamate). The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, which is robust against the autofluorescence sometimes seen with amine-rich scaffolds.

Protocol: TR-FRET Competition Binding Assay

Mechanism: The new derivative competes with a known fluorescent tracer for the target binding site. Loss of FRET signal indicates binding.

Step-by-Step Methodology:

  • Reagent Prep:

    • Target Protein: Biotinylated receptor/enzyme (e.g., 5 nM final).

    • Tracer: AlexaFluor-647 labeled ligand (at

      
       concentration).
      
    • Donor: Terbium-labeled Streptavidin (Eu-SA).

  • Plate Setup: Use white, low-volume 384-well plates.

  • Addition Sequence:

    • Add 5

      
      L of Test Compound (Azaspiroheptane derivative).
      
    • Add 5

      
      L of Protein:Eu-SA mix. Incubate 15 mins.
      
    • Add 5

      
      L of Tracer.
      
  • Equilibration: Incubate 60 minutes at RT in dark.

  • Readout: Excitation at 337 nm. Measure emission at 620 nm (Donor) and 665 nm (Acceptor).

  • Calculation:

    
    
    
    
    

Visualization of Workflows

Diagram 1: The Screening Cascade Logic

This diagram illustrates the decision-making process. Note the "Kill Step" at solubility; we do not waste biological reagents on insoluble compounds.

ScreeningCascade Start Synthesis: Azaspiroheptane Carboxylate Library Solubility Step 1: Kinetic Solubility (PBS pH 7.4) Start->Solubility Fail_Sol Discard / Reformulate Solubility->Fail_Sol < 10 µM Tox Step 2: Cytotoxicity (HepG2 / HEK293) Solubility->Tox > 50 µM Fail_Tox Flag: General Toxin Tox->Fail_Tox CC50 < 10 µM Binding Step 3: TR-FRET Target Binding Tox->Binding CC50 > 50 µM Hit Validated Hit (Lead Optimization) Binding->Hit IC50 < 1 µM

Caption: The "Fail-Fast" screening cascade ensures resources are focused only on soluble, non-toxic spirocyclic candidates.

Diagram 2: SAR Vector Analysis (The "Why")

Understanding why we screen these specific derivatives requires visualizing the structural logic.

SAR_Logic Piperidine Traditional Scaffold (Piperidine/Piperazine) Flat / Flexible Spiro Azaspiroheptane Core Rigid / sp3-Rich 90° Vector Twist Piperidine->Spiro Bioisosteric Replacement Result1 Improved Metabolic Stability (Blocked CYP sites) Spiro->Result1 Result2 Novel Binding Pocket Access (Vector Reorientation) Spiro->Result2

Caption: Structural advantages of the azaspiroheptane core over traditional nitrogen heterocycles.

Data Interpretation & Hit Criteria

When analyzing the data from the azaspiroheptane carboxylate screen, use the following tiered criteria to select compounds for Lead Optimization:

ParameterTier 1 (Ideal Lead)Tier 2 (Acceptable)Tier 3 (Fail)
Solubility (PBS)



LogD




(Too polar)
Cytotoxicity (

)



Target Potency (

)



Selectivity Index



Critical Note on Carboxylates: If the carboxylate is a prodrug (ester), ensure the assay buffer contains esterases (or use cell-based assays) to liberate the active acid. If the carboxylate is the pharmacophore, ensure the pH of the assay buffer does not artificially protonate/deprotonate the group away from its physiological state.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Piperidine Bioisosteres. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Structures. Chemical Reviews.

  • Wuitschik, G., et al. (2010).[1] Spirocyclic Scaffolds in Medicinal Chemistry.[2][3][4] Angewandte Chemie International Edition.[1]

  • BenchChem Technical Guides. (2025). Initial Characterization of Novel Spiro Compounds.

  • Choy, A. L., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry.[1]

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An In-depth Technical Guide to Ethyl 5-azaspiro[2.4]heptane-7-carboxylate: Commercial Availability, Purity, and Synthetic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

The 5-azaspiro[2.4]heptane moiety is a valuable saturated heterocyclic motif increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure offers a compelling alternative to more traditional flat aromatic rings, a concept often referred to as "escaping from flatland" in medicinal chemistry.[1][2] This unique spirocyclic system, which can be considered a bioisostere of piperidine, provides a scaffold with well-defined vectors for substitution, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.[1][3] Notably, derivatives of 5-azaspiro[2.4]heptane have emerged as crucial intermediates in the synthesis of innovative therapeutic agents, including hepatitis C virus (HCV) NS5A inhibitors and novel quinolone antibacterial agents.[4][5] This guide provides a comprehensive overview of the commercial availability, purity considerations, and synthetic strategies for a key derivative, Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.

Commercial Availability and Sourcing

While direct commercial listings for Ethyl 5-azaspiro[2.4]heptane-7-carboxylate are not abundant, several closely related derivatives are readily available from various chemical suppliers. This indicates that the target compound can either be sourced from specialized custom synthesis providers or prepared in the laboratory from these precursors. Researchers should consider the following commercially available starting points:

Compound NameCAS NumberTypical PurityNotes
(S)-5-azaspiro[2.4]heptane-7-carboxylic acid1427203-49-396%-99%The free carboxylic acid, which can be esterified to the desired ethyl ester.
5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-7-carboxylic acid1268519-54-5~96%The N-Boc protected version, offering an alternative synthetic route.[6]
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride2207870-15-1N/AThe methyl ester hydrochloride salt, which could potentially be transesterified or used as a close analog.[7]
This compound2007919-30-2N/AThe hydrochloride salt of the target compound, indicating its synthesis and potential availability.[8]

Key Suppliers of Related Starting Materials:

  • Aladdin Biochemical Technology Co., LTD: A major supplier of scientific research chemicals, including derivatives of the 5-azaspiro[2.4]heptane scaffold.[7]

  • BLDpharm: Offers a range of related compounds, including fluorinated analogs.[9]

  • Sino-Biochemical Laboratory Co., Ltd.: A manufacturer of the (S)-enantiomer of the carboxylic acid.[10]

Synthetic Strategies and Methodologies

The synthesis of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate can be approached through several strategic pathways, often involving the construction of the spirocyclic core as a key step. The choice of synthetic route will depend on the desired stereochemistry, scale, and available starting materials.

Conceptual Synthetic Workflow

A common approach involves the asymmetric hydrogenation of a suitable precursor to establish the desired stereochemistry, followed by cyclization and functional group manipulation.

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Intermediate Processing cluster_3 Final Product Formation Precursor Protected Ethyl 1-(2-aminoaceto) cyclopropanecarboxylate Asymmetric_Hydrogenation Asymmetric Hydrogenation [RuCl(benzene)(S)-SunPhos]Cl Precursor->Asymmetric_Hydrogenation Key Chiral Step Intermediate Chiral Alcohol Intermediate Asymmetric_Hydrogenation->Intermediate Cyclization Mesylation, Azidation, and Reductive Amination Intermediate->Cyclization Final_Product Ethyl 5-azaspiro[2.4]heptane-7-carboxylate Cyclization->Final_Product

Caption: A generalized workflow for the asymmetric synthesis of the 5-azaspiro[2.4]heptane core.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative example based on established methodologies for the synthesis of similar 5-azaspiro[2.4]heptane derivatives.[4][11]

Step 1: Asymmetric Hydrogenation of Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate

  • To a solution of the protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate in a suitable solvent (e.g., methanol), add a catalytic amount of [RuCl(benzene)(S)-SunPhos]Cl.

  • Pressurize the reaction vessel with hydrogen gas (typically 50-100 atm).

  • Stir the reaction mixture at a controlled temperature (e.g., 50 °C) until the reaction is complete, as monitored by TLC or HPLC.

  • Upon completion, carefully depressurize the vessel and concentrate the reaction mixture under reduced pressure.

  • Purify the resulting chiral alcohol intermediate by column chromatography.

Step 2: Cyclization to the 5-Azaspiro[2.4]heptane Core

  • Dissolve the chiral alcohol in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Quench the reaction with water and extract the product with dichloromethane.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the mesylated intermediate.

  • Dissolve the crude mesylate in a polar aprotic solvent (e.g., DMF) and add sodium azide.

  • Heat the reaction mixture (e.g., to 80 °C) and stir until the reaction is complete.

  • Cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent.

  • Purify the azido intermediate by column chromatography.

  • Dissolve the purified azide in a suitable solvent (e.g., ethanol) and add a catalyst for hydrogenolysis (e.g., palladium on carbon).

  • Stir the mixture under a hydrogen atmosphere until the reduction of the azide and subsequent cyclization are complete.

  • Filter the reaction mixture through celite and concentrate the filtrate to obtain the crude Ethyl 5-azaspiro[2.4]heptane-7-carboxylate.

Purity Assessment and Analytical Characterization

Ensuring the purity and structural integrity of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is paramount for its application in drug discovery. A combination of analytical techniques should be employed for comprehensive characterization.

Analytical Techniques
TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural elucidation and confirmation.The spectra should be consistent with the proposed structure, showing characteristic peaks for the ethyl ester and the spirocyclic core.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak should be observed, with the purity typically expected to be >95% for research applications.
Chiral HPLC Determination of enantiomeric excess (ee).For enantiomerically pure compounds, a single peak corresponding to the desired enantiomer should be observed.
Common Impurities and Purification Strategies

Potential impurities can arise from starting materials, side reactions, or incomplete reactions.

  • Starting Materials: Unreacted precursors can be removed by column chromatography or recrystallization.

  • Diastereomers: If the synthesis is not stereospecific, diastereomeric impurities may be present. These can often be separated by careful column chromatography.

  • Solvent Residues: Residual solvents from the synthesis and purification steps can be removed by drying under high vacuum.

A final purification step, such as flash column chromatography on silica gel, is often necessary to achieve the desired level of purity for subsequent applications.

Applications in Drug Discovery

The 5-azaspiro[2.4]heptane scaffold is a privileged structural motif in medicinal chemistry. Ethyl 5-azaspiro[2.4]heptane-7-carboxylate serves as a key building block for the synthesis of more complex molecules with therapeutic potential.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: This scaffold is a core component of several potent HCV NS5A inhibitors.[5]

  • Quinolone Antibacterial Agents: Incorporation of the 5-azaspiro[2.4]heptane moiety into the quinolone framework has led to the development of novel antibacterial agents with improved properties.[4][11]

  • Bioisosteric Replacement: The spirocyclic nature of this compound makes it an attractive bioisostere for piperidine and other cyclic amines, offering a means to modulate physicochemical properties such as solubility and metabolic stability.[1][2][3]

Conclusion

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate is a valuable and versatile building block for the synthesis of novel therapeutic agents. While its direct commercial availability may be limited, its synthesis from readily available precursors is well-documented in the scientific literature. A thorough understanding of the synthetic routes, purification techniques, and analytical characterization methods is essential for researchers working with this important scaffold. The unique three-dimensional structure of the 5-azaspiro[2.4]heptane core will likely continue to inspire the design and discovery of new and improved medicines.

References

  • Chemsrc. methyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride. Available from: [Link]

  • Dana Bioscience. Ethyl 5-acetyl-7-oxo-5-azaspiro[2.4]heptane-6-carboxylate 1g. Available from: [Link]

  • PubChem. 5-Ethyl-5-azaspiro[2.4]heptan-7-ol. Available from: [Link]

  • ACS Publications. Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Thieme E-Journals. Synthesis / Full Text. Available from: [Link]

  • ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available from: [Link]

  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

  • PubMed. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. Available from: [Link]

  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Available from: [Link]

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Methodological & Application

Synthetic Routes to Approved Drugs Containing a Spirocycle: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Spirocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that can confer improved pharmacological properties is a constant endeavor. Among the various structural motifs that have gained prominence, spirocycles—bicyclic systems sharing a single common atom—have emerged as a particularly attractive scaffold for the design of new therapeutics.[1][2][3] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, a concept often referred to as "escaping flatland."[4] This departure from planarity can lead to enhanced target specificity, increased potency, and improved physicochemical properties such as solubility and metabolic stability.[4][5]

The growing appreciation for these unique structural features is evidenced by the increasing number of spirocycle-containing drugs that have gained regulatory approval, with half of all such drugs being approved in the 21st century.[1][2][3] This guide provides an in-depth exploration of the synthetic strategies employed to construct these intricate architectures, offering detailed application notes and protocols for the synthesis of key approved drugs. By understanding the nuances of these synthetic routes, researchers and drug development professionals can gain valuable insights into the practical application of these methods for the creation of next-generation therapeutics.

Core Synthetic Strategies for Spirocycle Formation

The construction of the spirocyclic core is the cornerstone of synthesizing these complex drug molecules. Several key synthetic strategies have been developed and refined over the years, each with its own set of advantages and applications. This section will delve into the fundamental principles of these methods, followed by detailed protocols for their application in the synthesis of approved drugs.

Intramolecular Alkylation and Condensation Reactions

Intramolecular reactions, where two reactive centers within the same molecule are brought together to form a new ring, are a powerful and widely used strategy for the synthesis of spirocycles. These reactions benefit from a favorable entropic profile, as the reacting groups are already in close proximity.

Causality Behind Experimental Choices: The choice of base, solvent, and temperature is critical in these reactions to control reactivity and prevent intermolecular side reactions. For instance, a non-nucleophilic base is often employed to avoid competing substitution reactions, while dilute conditions can further favor the desired intramolecular cyclization.

Buspirone is an anxiolytic agent belonging to the azapirone class of drugs. Its structure features a spiro-azaspiro[4.5]decane-7,9-dione moiety, which is crucial for its pharmacological activity.[6] The industrial synthesis of buspirone showcases a classic example of intramolecular cyclization to form the spirocyclic core.

Synthetic Workflow for Buspirone:

G A Cyclopentane-1,1-dicarboxylic acid B 8-Azaspiro[4.5]decane-7,9-dione A->B Reaction with Urea E Buspirone B->E Alkylation C 1-(2-Pyrimidinyl)piperazine D 1-(4-Bromobutyl)-1-(2-pyrimidinyl)piperazine C->D Alkylation with 1,4-dibromobutane D->E

Caption: Synthetic workflow for Buspirone.

Protocol 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione [7]

This protocol describes the synthesis of the spirocyclic core of buspirone from 1,1-cyclopentanediacetic acid.

  • Materials:

    • 1,1-Cyclopentanediacetic acid

    • Urea

    • Ethanol

    • Activated carbon

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and a reflux condenser, combine 1,1-cyclopentanediacetic acid (0.15 mol) and urea (0.21 mol).

    • Heat the mixture with stirring at 170-180 °C for 1 hour.

    • Allow the reaction mixture to cool slightly and then add 60% ethanol to dissolve the product.

    • Add activated carbon (0.5 g) and heat the mixture to reflux.

    • Filter the hot solution and allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the white crystalline product by filtration, wash with cold ethanol, and dry under vacuum.

  • Expected Yield: 84.6%

Protocol 2: Synthesis of Buspirone [8]

This protocol details the final alkylation step to yield buspirone.

  • Materials:

    • 8-Azaspiro[4.5]decane-7,9-dione

    • 1-(4-Bromobutyl)-1-(2-pyrimidinyl)piperazine

    • Potassium carbonate

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

    • Add a solution of 1-(4-bromobutyl)-1-(2-pyrimidinyl)piperazine (1.1 eq) in DMF dropwise to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford buspirone.

  • Expected Yield: High

Spiroketalization

Spiroketalization is a specialized type of cyclization reaction that forms a spiroketal, a spirocycle containing two oxygen atoms attached to the spirocenter. This reaction is particularly important in the synthesis of many natural products and steroid-based drugs.

Causality Behind Experimental Choices: Spiroketalization is typically acid-catalyzed and involves the intramolecular attack of two hydroxyl groups onto a ketone or a protected ketone equivalent. The stereochemical outcome of the reaction is often under thermodynamic control, leading to the most stable spiroketal isomer. The choice of acid catalyst and reaction conditions can influence the rate and selectivity of the cyclization.

Spironolactone is a potassium-sparing diuretic that acts as an aldosterone antagonist. Its structure features a spirocyclic γ-lactone fused to a steroid backbone. The formation of this spiro-lactone is a key step in its synthesis.[9][10]

Synthetic Workflow for Spironolactone (G.D. Searle Route):

G A Dehydroepiandrosterone (DHEA) B 17α-Ethynyl-3β,17β-dihydroxyandrost-5-ene A->B Ethynylation C 3β,17β-Dihydroxyandrost-5-ene-17α-propionic acid B->C Carboxylation D Spiro[androst-5-ene-17,2'-oxolane]-3β-ol-5'-one C->D Hydrogenation & Lactonization E Canrenone D->E Oppenauer Oxidation F Spironolactone E->F Thioacetic acid addition G A Substituted Diene-Dienophile Precursor B Griseofulvin Spirocyclic Core A->B Intramolecular Diels-Alder Reaction

Caption: Intramolecular Diels-Alder approach to Griseofulvin.

Conceptual Protocol: Intramolecular Diels-Alder Reaction for Spirocycle Formation

This conceptual protocol outlines the general steps for forming a spirocycle via an intramolecular [4+2] cycloaddition.

  • Materials:

    • Acyclic precursor containing both a diene and a dienophile moiety connected by a suitable tether.

    • High-boiling point solvent (e.g., toluene, xylene) or a Lewis acid catalyst.

  • Procedure:

    • Dissolve the diene-dienophile precursor in the chosen solvent in a flask equipped with a reflux condenser.

    • If the reaction is thermally promoted, heat the solution to reflux and monitor the reaction progress by TLC or NMR.

    • If a Lewis acid catalyst is used, add the catalyst at an appropriate temperature (often room temperature or below) and stir until the reaction is complete.

    • Upon completion, quench the reaction (if a catalyst was used) and remove the solvent under reduced pressure.

    • Purify the resulting spirocyclic product by column chromatography or recrystallization.

Quantitative Data Summary

DrugKey ReactionStarting MaterialKey ReagentsSolventTemperatureYieldReference
Buspirone Spirocycle Formation1,1-Cyclopentanediacetic acid, Urea--170-180 °C84.6%[7]
Final Alkylation8-Azaspiro[4.5]decane-7,9-dione1-(4-Bromobutyl)-1-(2-pyrimidinyl)piperazine, K2CO3DMF80-90 °CHigh[8]
Spironolactone Thioacetic Acid AdditionCanrenoneThioacetic acidMethanol40-65 °C99.4-99.6%[6]
Thioacetic Acid AdditionCanrenonePotassium thioacetate, Methanesulfonic acidEthanolReflux76%[3]

Conclusion and Future Perspectives

The synthetic routes to approved spirocyclic drugs highlight the ingenuity and adaptability of organic chemistry. From classic intramolecular alkylations and condensations to elegant cycloaddition strategies, chemists have developed a diverse toolbox for the construction of these complex three-dimensional scaffolds. The detailed protocols provided herein serve as a practical guide for researchers in the field, offering a foundation upon which to build new synthetic methodologies and design novel spirocyclic drug candidates.

Looking ahead, the development of more efficient and stereoselective methods for spirocycle synthesis will continue to be a major focus of research. The application of modern synthetic techniques, such as transition-metal catalysis and organocatalysis, holds great promise for accessing previously unattainable spirocyclic architectures. As our understanding of the relationship between three-dimensional molecular shape and biological activity deepens, the importance of spirocycles in drug discovery is set to grow even further, paving the way for the development of safer and more effective medicines.

References

  • Kazantsev, A. V., Moshnenko, N. V., Dar’in, D. V., & Chupakhin, E. O. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • PubMed. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. (2021). Synthesis process of steroid compound, canrenone and spironolactone. CN112390843A.
  • Google Patents. (2012). Synthetic method of spironolactone. CN102321139A.
  • Pomeranz, C. (1893). Über eine neue Isochinolinsynthese.
  • Fritsch, P. (1893). Synthesen in der Isocumarin- und Isochinolinreihe. Berichte der deutschen chemischen Gesellschaft, 26(1), 419-422.
  • Google Patents. 8-azaspiro [3][6]decane-7, the preparation method of 9-dione compounds.

  • RUA. Remote Asymmetric Bisvinylogous [4+2] Cycloaddition Reaction to Synthesize Spirocyclic Frameworks. [Link]

  • Patsnap. Synthetic method of spironolactone. [Link]

  • PrepChem.com. Synthesis of spironolactone. [Link]

  • ResearchGate. (2011). The preparation of 8-[4-[4-(2-pyrimidinyl)-1-piperaziny]butyl]-8-azaspiro [3][6]decane-7,9-dione hydrochloride. [Link]

  • Google Patents. Preparation method of 1-(2-pyrimidine) piperazine hydrochloride. CN104803923A.
  • Apeiron Synthesis. How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?[Link]

  • MDPI. (2018). Regioselective Synthesis of Spiro-Oxindoles via a Ruthenium-Catalyzed Metathesis Reaction. [Link]

  • Wikipedia. Spiroketals. [Link]

  • ResearchGate. Postulated mechanism for the spiroketal formation. [Link]

  • National Institutes of Health. Natural [4 + 2]-Cyclases. [Link]

  • MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • Google Patents. Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). EP0395192A2.
  • ACS Publications. (2021). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. [Link]

  • Drug Hunter. (2023). Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. [Link]

  • Google Patents. Process for the preparation of 8-(4-(4-pyrimidin-2-yl-piperazinyl)-butyl)-8-aza-spiro(4.5)decane-7,9-dione (buspiron). EP0395192A3.
  • PubMed. (2023). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. [Link]

  • PubMed. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. [Link]

  • Chem-Station. (2018). Pomeranz-Fritsch Isoquinoline Synthesis. [Link]

  • PubChem. 8-[4-(4-Pyrimidin-2-ylpiperazin-1-ium-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione chloride. [Link]

  • National Institutes of Health. (2019). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. [Link]

  • RSC Publishing. (2011). Ring closing metathesis (RCM) approach to the synthesis of conduramine B-2, ent-conduramine F-2, aminocyclopentitol and trihydroxyazepane. [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. [Link]

  • RSC Publishing. (2022). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. [Link]

  • Pharmaffiliates. 8-(4-(4-(1,2-Dihydropyrimidin-2-yl)piperazin-1-yl)butyl)-8-azaspiro[4.5]decane-7,9-dione. [Link]

  • ResearchGate. (2007). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Thieme. Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes. [Link]

  • MDPI. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]

  • Google Patents.
  • PubMed. (2017). Synthetic approaches towards the multi target drug spironolactone and its potent analogues/derivatives. [Link]

  • Google Patents.
  • PubMed. (2001). 8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as opioid receptor modulators. [Link]

  • Wikipedia. Pyrimidinylpiperazine. [Link]

Sources

Troubleshooting & Optimization

Overcoming challenges in spirocycle synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: 🟢 Operational | Tier: Advanced Research Support

Welcome to the SCSSC. We specialize in troubleshooting the high-energy, high-strain challenges associated with spirocyclic scaffold construction. Unlike flat aromatic systems, spirocycles require navigating severe steric congestion, ring strain, and stereoelectronic subtleties.

Below you will find our Active Support Tickets (common failure modes) and Field Protocols designed to recover your stalled synthesis.

🎫 Ticket #101: Ring-Closing Metathesis (RCM) Stalled at Dimerization

User Report: "I'm attempting to close a spiro[4.5]decane system using Grubbs II. The reaction stalls at 50% conversion, and LCMS shows significant dimerization instead of cyclization."

🔬 Diagnosis

This is a classic concentration vs. entropy conflict. Spiro-RCM is entropically disfavored compared to dimerization because the two alkene tails are often sterically repelled by the quaternary center (Thorpe-Ingold effect notwithstanding). Furthermore, the accumulation of ethylene gas is poisoning your ruthenium catalyst.

🛠️ Troubleshooting Protocol

Step 1: The "Dilution Factor" Adjustment Standard RCM runs at 0.05 M – 0.1 M. For difficult spiro-closures, you must push to pseudo-high dilution (0.001 M – 0.005 M) to favor intramolecular cyclization over intermolecular dimerization.

Step 2: Active Ethylene Removal (The Sparging Technique) Ethylene is a byproduct that destabilizes the metallacyclobutane intermediate.

  • Action: Do not just use a static N2 balloon. Insert a needle directly into the solvent and sparge with Argon for 15 minutes before catalyst addition.

  • Maintenance: Run the reaction under a light vacuum (static vacuum ~100 mbar) or continuous slow Argon flow to strip ethylene as it forms.

Step 3: Catalyst Swap & Additives If Grubbs II (G-II) fails, the methylidene intermediate might be decomposing.

  • Recommendation: Switch to Hoveyda-Grubbs II (HG-II) . The isopropoxybenzylidene ligand provides a "release-return" mechanism that stabilizes the propagating species.

  • Additive: Add 1,4-benzoquinone (10 mol%) or Ti(OiPr)4 (30 mol%) to prevent olefin isomerization and chelate non-productive coordination sites.

📊 Data: Catalyst Performance in Spiro-RCM
CatalystStabilityInitiation RateBest For
Grubbs I LowSlowSimple, unstrained rings (rarely used for spiro).
Grubbs II ModerateFastSterically hindered olefins; standard default.
Hoveyda-Grubbs II HighModerateDifficult spiro-closures ; thermally stable.
Zhan Catalyst-1B HighFastElectron-deficient alkenes; scale-up friendly.
📉 Workflow Visualization: RCM Decision Tree

RCM_Troubleshooting Start RCM Reaction Stalled Check1 Check Concentration Start->Check1 Dilute Dilute to < 0.005 M Check1->Dilute If >0.01M Check2 Check Ethylene Removal Check1->Check2 If <0.01M Dilute->Check2 Sparge Apply Argon Sparging / Vacuum Check2->Sparge No active removal Check3 Catalyst Decomposition? Check2->Check3 Already sparging Sparge->Check3 Switch Switch to Hoveyda-Grubbs II + Benzoquinone Check3->Switch Black precipitate observed Success Isolate Spirocycle Check3->Success Reaction Complete Switch->Success

Caption: Logical flow for diagnosing and correcting stalled Ring-Closing Metathesis reactions in spirocycle synthesis.

🎫 Ticket #205: Diastereomeric Scrambling in Spirooxindoles

User Report: "I am synthesizing a spiro[pyrrolidine-3,3'-oxindole] via a 1,3-dipolar cycloaddition. I need the endo-product, but I'm getting a 1:1 mixture of diastereomers."

🔬 Diagnosis

You are facing a Transition State (TS) Control Failure . In 1,3-dipolar cycloadditions involving azomethine ylides, the diastereoselectivity is dictated by the approach of the dipole (the ylide) to the dipolarophile (the olefin). Without a directing group or a bulky chiral catalyst, the energy difference between the endo and exo TS is negligible.

🛠️ Troubleshooting Protocol

Step 1: The "Bifunctional" Anchor Do not rely solely on steric shielding. Use a Bifunctional Organocatalyst (e.g., Thiourea-Cinchona alkaloids).

  • Mechanism: The thiourea moiety H-bonds to the oxindole carbonyl (activating the electrophile), while the quinuclidine tertiary amine activates the dipole. This "dual-activation" locks the transition state geometry.

Step 2: Temperature Tuning

  • Protocol: Lower the reaction temperature to -20°C or -40°C.

  • Reasoning: Lower temperatures amplify the difference in

    
     between the endo and exo pathways. If the endo path is kinetically favored (even slightly), cold conditions will maximize the ratio (kinetic control).
    

Step 3: Solvent Switch Switch from polar aprotic (DMF) to non-polar (Toluene or DCM).

  • Why: Non-polar solvents tighten the ion pairs in the transition state and enhance the H-bonding interactions of your catalyst.

🎫 Ticket #308: Synthesis of Strained Spiro[3.3]heptanes

User Report: "Direct cyclization to form the spiro[3.3]heptane core is failing. The 4-membered ring just won't close."

🔬 Diagnosis

You are fighting Baldwin's Rules and Ring Strain (~26 kcal/mol per cyclobutane ring). Direct alkylation to form a quaternary center on a cyclobutane is kinetically difficult due to the "puckering" of the ring and severe steric repulsion.

🛠️ Troubleshooting Protocol

Solution: The "Strain-Release" Strategy (Semipinacol Rearrangement) Instead of forcing the ring closure, use a rearrangement strategy that relieves strain or relocates it.

Protocol: Wipf/Aggarwal Type Rearrangement

  • Starting Material: Begin with a bicyclobutyl precursor or a cyclopropyl ketone.

  • Reaction: Treat a 1-hydroxy-1-vinylcyclobutane with an electrophile (e.g., NIS or acid).

  • Mechanism: The reaction proceeds via a semipinacol rearrangement.[1] The migration of a carbon bond expands a cyclopropane or contracts a cyclopentane to generate the spiro[3.3] system. This exploits the relief of ring strain as a thermodynamic driving force.

Alternative: Photochemical [2+2] If chemical methods fail, use light.

  • Substrate: Enone + Alkene.

  • Conditions: UV irradiation (365 nm) in flow.

  • Benefit: Photochemistry accesses high-energy excited states that bypass the thermal activation barriers preventing 4-membered ring formation.

📉 Workflow Visualization: Strain-Release Rearrangement

Rearrangement_Flow Precursor 1-vinylcyclobutanol (Precursor) Activation Electrophilic Activation (H+ or I+) Precursor->Activation Initiation Migration 1,2-Alkyl Shift (Semipinacol) Activation->Migration Cation Formation Product Spiro[3.3]heptanone (Target) Migration->Product Ring Expansion

Caption: Mechanism of semipinacol rearrangement to access strained spiro[3.3]heptane scaffolds.

🎫 Ticket #412: Steric Hindrance at the Quaternary Center

User Report: "I can't install the final substituent on my spiro-center. SN2 displacement is dead."

🔬 Diagnosis

Classical nucleophilic substitution (SN2) is impossible at quaternary centers due to steric blocking (backside attack is inaccessible). You need to switch from ionic chemistry to radical chemistry .

🛠️ Troubleshooting Protocol

Solution: Radical Conjugate Addition (Giese Reaction) Radicals are planar (sp2 hybridized) and less sensitive to steric bulk than charged nucleophiles.

Protocol: Photoredox Giese Addition

  • Substrate: Use an exocyclic alkene (Michael acceptor) attached to your ring.

  • Reagent: Alkyl halide (R-X) or Carboxylic Acid (R-COOH).

  • Catalyst: Ir(ppy)3 (Photoredox catalyst).

  • Mechanism:

    • Blue light excites the Iridium catalyst.

    • Catalyst generates a radical from R-X.

    • Radical adds to the exocyclic alkene (forming the quaternary center).

    • The resulting radical is quenched by H-atom transfer (HAT).

📚 References

  • Spiro[3.3]heptanes & Strain Release:

    • Title: Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.[1]

    • Source:Chemical Science (Aggarwal et al.)

    • Link:[Link]

  • Spirooxindoles & Stereoselectivity:

    • Title: Strategies for the enantioselective synthesis of spirooxindoles.

    • Source:Organic & Biomolecular Chemistry

    • Link:[Link]

  • Ring-Closing Metathesis (RCM) Troubleshooting:

    • Title: Competitive isomerization and catalyst decomposition during ring-closing metathesis.[2]

    • Source:Catalysis Science & Technology

    • Link:[Link]

  • Spirocycles in Drug Discovery (General Context):

    • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.[3][4][5][6]

    • Source:European Journal of Medicinal Chemistry[3]

    • Link:[Link]

Sources

Managing steric hindrance in spirocyclic center formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing steric hindrance in spirocyclic center formation. The construction of a spirocyclic core, where two rings share a single quaternary carbon atom, is a formidable challenge in synthetic chemistry.[1][2] This architectural feature imparts a unique three-dimensional structure, making spirocycles highly valuable scaffolds in drug discovery and materials science.[3][4] However, the creation of this sterically congested center is often plagued by issues of low yield, poor stereoselectivity, and unintended side reactions.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of spirocyclization.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter at the bench. Each answer explains the underlying chemical principles and provides actionable solutions.

Q1: My spirocyclization reaction is suffering from extremely low yield. What are the primary causes and how can I fix it?

Low yields in spirocyclization are a common frustration. A systematic approach to troubleshooting is essential.[5][6] The root cause often traces back to one of three issues: incomplete reaction, decomposition, or an insurmountable steric barrier under the current conditions.

Table 1: Troubleshooting Low Yields in Spirocyclization

Potential Cause Diagnostic Clues Suggested Solutions & Rationale
Incomplete Reaction Significant starting material remains after an extended period (monitor by TLC, LC-MS, or NMR).1. Increase Temperature: Gently increase the reaction temperature in increments (e.g., 10-20 °C) to provide the necessary activation energy to overcome the steric barrier.[7] 2. Increase Reaction Time: Some sterically hindered reactions are simply slow. Run a time-course study to see if the yield improves over a longer period (e.g., 24-72 hours). 3. Increase Reagent/Catalyst Concentration: A higher concentration can increase the frequency of effective molecular collisions.[7] However, be cautious of potential side reactions or catalyst decomposition at higher loadings.
Decomposition Multiple new spots appear on the TLC plate, often with streaking. Crude NMR is complex and uninterpretable.1. Lower Temperature: The required activation energy for your desired spirocyclization may be close to the energy that initiates decomposition of your starting material or product. Try running the reaction at a lower temperature, even if it requires a longer reaction time. 2. Change Solvent: The solvent can influence the stability of intermediates.[8] A less coordinating or lower-boiling solvent might prevent decomposition. 3. Screen Catalysts: The chosen catalyst or reagent might be too harsh. For example, a strong Lewis acid might cause degradation, whereas a milder Brønsted acid or a transition metal catalyst could be more suitable.
High Steric Hindrance The reaction stalls with starting material present, even at elevated temperatures. Computational models may predict a very high activation barrier.1. Substrate Redesign: This is the most fundamental approach. Can you introduce a directing group to pre-organize the molecule for cyclization? Can a bulky substituent be temporarily replaced with a smaller one?[5] 2. Catalyst Modification: For metal-catalyzed reactions, modifying the ligands can open up the catalytic site to accommodate a bulky substrate. For example, switching from a bulky phosphine ligand to a more flexible one might help.[3][9] 3. Use of High Pressure: In some cases, applying high pressure (e.g., 10-15 kbar) can favor the formation of a more compact transition state, helping to overcome steric repulsion.
Q2: I'm getting a mixture of diastereomers. How can I improve the stereoselectivity of the spirocyclic center?

Controlling the stereochemistry of a new quaternary center is arguably the most critical challenge in spirocycle synthesis.[9] Poor selectivity usually means you are operating in a region where kinetic and thermodynamic pathways are competing without a clear winner.

The key is to force the reaction down a single, desired pathway. This is achieved by manipulating reaction conditions to favor either the fastest-formed product (kinetic control) or the most stable product (thermodynamic control).[10][11]

Kinetic vs. Thermodynamic Control
  • Kinetic Control: Favors the product that is formed the fastest because its transition state has the lowest activation energy. This pathway is typically favored at lower temperatures and for shorter reaction times .[12][13][14]

  • Thermodynamic Control: Favors the most stable product, which has the lowest overall Gibbs free energy. This requires the reaction to be reversible, allowing the initially formed kinetic product to revert to an intermediate and then form the more stable thermodynamic product. This is favored at higher temperatures and for longer reaction times , allowing the system to reach equilibrium.[12][13][14]

G Figure 1: Reaction Coordinate Diagram cluster_0 cluster_1 Reactants Reactants Intermediate Intermediate TS_Kinetic TS (Kinetic) Intermediate->TS_Kinetic ΔG‡ (Kinetic) (Lower) TS_Thermo TS (Thermo) Intermediate->TS_Thermo ΔG‡ (Thermo) (Higher) Product_Kinetic Kinetic Product (Forms Faster) TS_Kinetic->Product_Kinetic Product_Thermo Thermodynamic Product (More Stable) TS_Thermo->Product_Thermo Product_Thermo->TS_Thermo Energy Gibbs Free Energy (G) Reaction_Coordinate Reaction Coordinate y_axis y_axis->Energy x_axis x_axis->Reaction_Coordinate y_axis_start->Reactants y_axis_kin->Product_Kinetic y_axis_thermo->Product_Thermo

Caption: Kinetic vs. Thermodynamic reaction pathways.

Decision-Making Workflow for Improving Diastereoselectivity

If you are observing poor diastereoselectivity, use the following workflow to diagnose and solve the issue.

Caption: Troubleshooting workflow for poor diastereoselectivity.

Frequently Asked Questions (FAQs)

FAQ 1: How can I strategically use protecting groups to manage steric hindrance?

Protecting groups are not merely spectators; they are powerful tools for stereocontrol.[15][16] By introducing a sterically demanding protecting group near the reaction center, you can effectively block one face of the molecule, forcing an incoming reagent or a cyclizing chain to approach from the less hindered side.[17][18]

Strategy: The "Bulky Blocker" Approach

  • Identify the Target Face: Determine which trajectory of cyclization leads to the undesired stereoisomer.

  • Install the Blocker: Place a bulky protecting group (e.g., a silyl ether like TBDPS or a cyclic acetal) on a nearby functional group in a way that it sterically shields that trajectory.[17]

  • Run the Spirocyclization: The reaction should now proceed with higher selectivity for the desired diastereomer.

  • Deprotection: Choose a protecting group with orthogonal removal conditions that will not affect the newly formed spirocycle.[15][19]

Table 2: Strategic Use of Protecting Groups for Stereocontrol

Protecting Group Target Functional Group Typical Bulk Key Advantage for Stereocontrol Cleavage Conditions
TBDPS (tert-Butyldiphenylsilyl)AlcoholVery HighIts large diphenylmethyl and t-butyl groups create a significant steric shield.Fluoride source (e.g., TBAF)
Piv (Pivaloyl)Alcohol, AmineHighThe quaternary center of the t-butyl group provides substantial bulk close to the attachment point.Strong base (e.g., LiOH, K2CO3/MeOH)
o-xylylene ether 1,2-DiolHigh (Conformational Lock)Locks the diol in a diequatorial-like conformation, strongly influencing the conformation of the entire ring system it is part of.[17]Hydrogenolysis (e.g., H₂, Pd/C)
Boc (tert-Butoxycarbonyl)AmineModerate-HighCommonly used and its bulk can effectively direct cyclizations.Strong acid (e.g., TFA)
FAQ 2: How do solvent effects influence the outcome of a sterically hindered reaction?

The choice of solvent can dramatically alter the rate and selectivity of a spirocyclization reaction.[5][8] The solvent is not an inert medium; it actively participates in the reaction by solvating and stabilizing the starting materials, intermediates, transition states, and products.[20][21]

  • Polar Protic Solvents (e.g., Methanol, Water): These can form hydrogen bonds. They are very effective at stabilizing charged intermediates (cations or anions). If your reaction proceeds through a charged transition state, a polar protic solvent can accelerate it.[22] However, they can also solvate nucleophiles so strongly that they become less reactive.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These have large dipole moments but cannot donate hydrogen bonds. They are excellent at dissolving polar compounds and solvating cations, but they leave anions relatively "naked" and highly reactive. This can be advantageous for reactions involving anionic nucleophiles.[22]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These interact weakly with reactants. They are often chosen when you want to minimize solvent interaction and allow the intrinsic reactivity of the molecules to dominate. In some cases, aggregation effects in nonpolar solvents can influence stereoselectivity.

Experimental Protocol: Solvent Screening for Spirocyclization

  • Setup: Arrange a parallel reaction block or a series of identical reaction vials. Ensure all glassware is scrupulously dry.[6]

  • Solvent Selection: Choose a representative set of 5-7 solvents covering a range of polarities and properties (e.g., Toluene, THF, Dichloromethane, Acetonitrile, DMF, Methanol, HFIP).[23]

  • Reaction Execution:

    • To each vial, add the starting material and any solid reagents.

    • Under an inert atmosphere (N₂ or Ar), add the chosen dry solvent to each respective vial to achieve the same concentration.

    • Add any liquid reagents or catalysts simultaneously to all vials to ensure a consistent start time.

    • Stir all reactions at the same temperature (e.g., room temperature or a moderately elevated temperature).

  • Monitoring: After a set time (e.g., 2, 8, and 24 hours), take an aliquot from each reaction. Quench appropriately and analyze by TLC or LC-MS to assess conversion and the formation of new products.

  • Analysis: Compare the conversion rates and product/diastereomer ratios across the different solvents to identify the optimal medium for your reaction.[5]

FAQ 3: Can computational chemistry help me predict and overcome steric problems?

Yes, absolutely. Modern computational chemistry is a powerful predictive tool that can save significant time and resources at the bench. By modeling your reaction in silico before running it, you can gain valuable insights into potential steric clashes.

  • Transition State Analysis: Using methods like Density Functional Theory (DFT), you can calculate the structures and energies of the transition states leading to different diastereomers.[24][25] The calculated energy difference (ΔΔG‡) between competing transition states can predict the diastereomeric ratio with remarkable accuracy.

  • Steric Mapping: Tools can generate "steric maps" that visualize the space around a catalyst or substrate, highlighting regions of high and low steric hindrance.[25] This can guide the rational design of substrates or ligands to improve selectivity.

  • Conformational Analysis: For flexible precursors, molecular dynamics (MD) simulations can reveal the most populated ground-state conformations.[26] This helps to understand which conformation is likely to enter the cyclization pathway, providing a rationale for the observed stereoselectivity.

Caption: Integrating computational and experimental workflows.

References

  • Ley, S. V., et al. (1996). The o-xylylene protecting group as an element of conformational control of remote stereochemistry in the synthesis of spiroketals. Chemical Communications. [Link]

  • Pérez, M., et al. (2017). Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. Chemical Science. [Link]

  • Ghorbani-Vaghei, R., et al. (2021). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. Molecules. [Link]

  • Kotha, S., & Mandal, K. (2020). Design and Synthesis of Spirocycles. Request PDF on ResearchGate. [Link]

  • Brandenberg, O. F., et al. (2021). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society. [Link]

  • Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • Maleki, A., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Publishing. [Link]

  • Nath, P., et al. (2021). Substrate scope for the synthesis of spiro compounds. ResearchGate. [Link]

  • Kneis, T. A., et al. (2022). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. Organic Letters. [Link]

  • Scott, J. S., & Williams, J. M. J. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. [Link]

  • Zhang, T., et al. (2020). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Chemical Communications. [Link]

  • Afonso, C. A. M., et al. (2020). Spiro Compounds: A Brief History. ResearchGate. [Link]

  • University of Rochester. How to Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Wikipedia. Solvent effects. [Link]

  • Nadin, A., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • University of Rochester. Troubleshooting: I Cant Reproduce an Earlier Experiment! Department of Chemistry. [Link]

  • Wikipedia. Thermodynamic and kinetic reaction control. [Link]

  • Kocienski, P. J. (1998). Protecting groups. Georg Thieme Verlag. [Link]

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]

  • Kagan, S. (2023). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Medicinal & Analytical Chemistry International Journal. [Link]

  • Martin, S. F., & Sunderhaus, J. D. (2010). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Accounts of Chemical Research. [Link]

  • Chemguy. (2010). Thermodynamic versus Kinetic Control. YouTube. [Link]

  • Jack Westin. Kinetic Control Versus Thermodynamic Control Of A Reaction. MCAT Content. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. Department of Chemistry. [Link]

  • Wikipedia. Spiro compound. [Link]

  • Piras, P., et al. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. [Link]

  • University of Rochester. Tips & Tricks: Protecting Groups. Department of Chemistry. [Link]

  • Ashenhurst, J. (2011). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. [Link]

  • Grote, V. (2019). How to overcome Steric Hindrance?. ResearchGate. [Link]

  • Kotha, S., & Mandal, K. (2017). Design and Synthesis of Spirocycles via Olefin Metathesis. ResearchGate. [Link]

  • Goldsmith, C. F., et al. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]

  • Walsh Medical Media. (2023). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. [Link]

  • The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]

  • Zhang, Y., et al. (2021). Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay. Journal of Visualized Experiments. [Link]

  • Alcaro, S., & Artese, A. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Comprehensive Medicinal Chemistry III. [Link]

  • El-Faham, A., et al. (2020). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

  • Dubbeldam, D. Computational Chemistry. Publications. [Link]

  • Najam Academy. (2021). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Zaccaria, F., et al. (2021). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. International Journal of Molecular Sciences. [Link]

  • Riniker, S. Computational Chemistry | ETH Zurich. Publications. [Link]

Sources

Technical Support Center: Enhancing the Chemical Stability of Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Spirocyclic scaffolds have become increasingly prominent in modern drug discovery, prized for their ability to confer a unique three-dimensional architecture to molecules. This structural rigidity can lock in a bioactive conformation, leading to enhanced potency and selectivity.[1][2] Furthermore, the introduction of sp³-rich spirocenters often improves key physicochemical properties such as solubility and metabolic stability when compared to their "flat" aromatic counterparts.[3][4] However, the inherent ring strain and the presence of complex stereochemistry in some spirocyclic systems can introduce unique chemical stability challenges.[1] This guide provides a comprehensive technical resource for researchers to anticipate, diagnose, and resolve common stability issues encountered during the development of spirocyclic drug candidates.

Frequently Asked Questions (FAQs)

Q: What are the primary drivers of chemical instability in spirocyclic compounds?

A: The chemical stability of a spirocyclic drug candidate is multifactorial. Key drivers include:

  • Ring Strain: Small, strained rings (e.g., spiro-fused cyclopropanes or oxetanes) possess high intrinsic energy, making them more susceptible to ring-opening reactions under acidic, basic, or thermal stress.[1]

  • Labile Functional Groups: The presence of hydrolytically sensitive groups such as esters, lactams (especially strained β-lactams), or ketals within the spirocyclic framework is a common source of instability.[5][6]

  • Heteroatom Susceptibility: Heteroatoms like nitrogen and sulfur can be prone to oxidation. The specific geometry of the spirocycle can influence the accessibility and reactivity of these atoms.[7]

  • Photolability: The presence of chromophores within the molecule can lead to degradation upon exposure to light, as dictated by ICH Q1B guidelines.[8]

Q: What are the most common degradation pathways observed for spirocyclic drug candidates?

A: The most frequently encountered degradation pathways are:

  • Hydrolysis: This is the cleavage of chemical bonds by water and is often catalyzed by acidic or basic conditions. Spiro-lactams and spiro-ketals are particularly susceptible. For instance, the β-lactam ring is significantly more reactive towards hydrolysis than larger lactam rings.[5][9][10]

  • Oxidation: This involves the loss of electrons, often through reaction with atmospheric oxygen or reactive oxygen species. Tertiary amines and thioethers within a spirocyclic system are common sites of oxidation.[7]

  • Photodegradation: Absorption of UV or visible light can excite the molecule to a higher energy state, leading to bond cleavage or rearrangement.[11]

Q: How can the chemical stability of a spirocyclic candidate be proactively improved?

A: Stability can be enhanced through two main approaches:

  • Structural Modification: Strategic chemical modifications can be made to mitigate instability. This could involve replacing a labile ester with a more stable amide, or altering the substitution pattern around a reactive center to sterically hinder or electronically deactivate it.[12]

  • Formulation Strategies: For drug products, stability can be significantly improved by controlling the formulation environment. This includes optimizing pH with buffers, including antioxidants to prevent oxidative degradation, and using light-protective packaging for photosensitive compounds.[13][14]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your stability studies, providing potential causes and actionable solutions.

Issue 1: Rapid degradation of my spiro-lactam compound in a neutral aqueous formulation.

  • Problem: You observe >10% degradation of your spiro-lactam candidate within 24 hours in a pH 7.4 buffer at room temperature.

  • Potential Causes:

    • High Ring Strain: The lactam is part of a strained ring system (e.g., a spiro-β-lactam), making it highly susceptible to hydrolysis even at neutral pH.[5][9]

    • Intramolecular Catalysis: A nearby functional group within the molecule is acting as an internal acid or base catalyst, accelerating the hydrolysis of the lactam.

    • Excipient Incompatibility: An excipient in your formulation buffer (e.g., a phosphate buffer) is actively participating in the degradation reaction.

  • Recommended Solutions:

    • Conduct a pH-Rate Profile Study: Analyze the degradation rate across a wide pH range (e.g., pH 2 to pH 10). This will reveal if the degradation is acid- or base-catalyzed and help identify the pH of maximum stability.

    • Characterize Degradants: Use LC-MS/MS to determine the mass of the degradation products. An increase in mass corresponding to the addition of a water molecule is a strong indicator of hydrolysis. The fragmentation pattern can help pinpoint the site of cleavage.

    • Evaluate Buffer Effects: Re-run the stability study in different buffer systems (e.g., citrate, acetate) at the same pH to rule out buffer-specific catalysis.[13]

    • Structural Modification (if in discovery phase): Consider synthesizing analogs where the ring size of the lactam is increased (e.g., from a γ-lactam to a δ-valerolactam) to reduce ring strain and improve hydrolytic stability.[5][9]

Issue 2: Multiple, unexpected degradation products appear during forced oxidation studies.

  • Problem: When stressing your spirocyclic amine-containing compound with 3% hydrogen peroxide, you observe a complex mixture of degradants instead of a single, clean N-oxide product.

  • Potential Causes:

    • Multiple Oxidation Sites: The molecule may have several sites susceptible to oxidation with similar reactivity (e.g., multiple heteroatoms, benzylic carbons).

    • Over-stressing Conditions: The concentration of the oxidizing agent or the duration of the study may be too harsh, leading to secondary degradation of the initial oxidation products.

    • Radical-Mediated Pathways: Some oxidation reactions can proceed through radical mechanisms, leading to a variety of products.[7]

  • Recommended Solutions:

    • Perform a Time-Course Experiment: Sample the reaction at multiple time points (e.g., 2, 8, 24 hours) to identify the primary degradant before it converts to secondary products.

    • Vary Oxidant Concentration: Repeat the study with lower concentrations of H₂O₂ (e.g., 0.1%, 0.5%, 1.0%) to find a condition that results in 5-20% degradation of the parent compound, which is ideal for method development.[15]

    • Use Alternative Oxidants: Employ different types of oxidizing agents, such as AIBN (a radical initiator) or metal ions, to gain a more comprehensive understanding of the oxidative degradation pathways.[15]

    • Structural Elucidation: Utilize high-resolution mass spectrometry to obtain accurate mass data for the degradants, which can help in proposing elemental compositions. For key degradants, isolation followed by NMR spectroscopy is the gold standard for definitive structure confirmation.[16]

Issue 3: My spirocyclic compound shows significant degradation under light but not in the dark control.

  • Problem: Your compound is stable under thermal stress but degrades significantly when exposed to light as per ICH Q1B guidelines.

  • Potential Causes:

    • Inherent Photolability: The molecule contains a chromophore that absorbs light in the UV-visible spectrum, leading to a photochemical reaction.[8]

    • Photocatalysis by an Impurity/Excipient: An impurity or a formulation excipient may be absorbing light and catalyzing the degradation of your active pharmaceutical ingredient (API).

  • Recommended Solutions:

    • Confirm Wavelength Dependence: If possible, expose the compound to different light sources (e.g., UVA only, visible only) to determine the range of wavelengths causing the degradation.

    • Elucidate Photodegradant Structures: Use LC-MS to identify the photodegradation products. Common photochemical reactions include isomerizations, rearrangements, and photo-oxidations.

    • Assess Formulation and Packaging:

      • Formulation: Test the inclusion of UV-absorbing excipients or antioxidants in the formulation.[13]

      • Packaging: Evaluate the protective effect of amber vials or other light-blocking packaging. This is a critical component of the formal photostability study.[8]

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and develop stability-indicating analytical methods.[17][18][19]

Objective: To generate potential degradation products and identify likely degradation pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the spirocyclic compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, mix the stock solution with the stressor. Include a control sample stored at 5°C in the dark. A good target for degradation is 5-20%.[15][17]

    • Acid Hydrolysis: Mix with 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Store at 60°C for 8 hours.[10]

    • Oxidative Degradation: Mix with 3% H₂O₂. Store at room temperature for 24 hours.[15]

    • Thermal Degradation: Prepare a solution in the final formulation buffer. Store at 80°C for 48 hours.

    • Photostability: Expose the solid drug substance and a solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[8]

  • Sample Quenching: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (typically HPLC with UV and/or MS detection).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the API due to degradation.[20][21]

Objective: To develop an HPLC method that separates the parent spirocyclic compound from all process impurities and degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a versatile reversed-phase column (e.g., C18, 100 x 4.6 mm, 2.7 µm).

    • Screen different mobile phase combinations (e.g., Acetonitrile/Water and Methanol/Water) with common additives (e.g., 0.1% formic acid or 10 mM ammonium acetate).

  • Gradient Optimization:

    • Analyze a mixture of all forced degradation samples ("degradation cocktail").

    • Develop a gradient elution method that provides baseline separation between the parent peak and all degradant peaks. Ensure the parent peak is spectrally pure using a photodiode array (PDA) detector.

  • Method Validation (ICH Q2(R1)):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including degradants. The analysis of the degradation cocktail serves this purpose.

    • Linearity, Range, Accuracy, and Precision: Perform these validation experiments as per regulatory guidelines to ensure the method is reliable for quantitative analysis.

Data Presentation and Visualization

Table 1: Summary of Forced Degradation Conditions and Potential Implications
Stress ConditionTypical Reagents/ParametersCommon Susceptible Spirocyclic MoietiesPotential Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HCl, 40-80°CSpiro-ketals, spiro-ethers, strained lactamsRing opening, hydrolysis of labile groups
Basic Hydrolysis 0.1 M - 1 M NaOH, 25-60°CEsters, amides, spiro-lactamsHydrolysis, epimerization
Oxidation 0.1% - 3% H₂O₂, AIBN, O₂Thioethers, tertiary amines, electron-rich ringsOxidation (e.g., sulfoxide, N-oxide formation)
Thermal 60-80°C (in solution or solid state)Conformationally strained systemsThermally induced rearrangement or decomposition
Photochemical ICH Q1B light exposureMolecules with UV/Vis chromophoresIsomerization, photo-oxidation, cleavage
Diagrams

G A Synthesize Spirocyclic Drug Candidate B Forced Degradation Study (Acid, Base, Ox, Heat, Light) A->B C Develop Stability-Indicating HPLC-UV/MS Method B->C D Analyze Stressed Samples C->D E Identify Major Degradants (LC-MS, NMR) D->E F Propose Degradation Pathways E->F G Is Stability Acceptable? F->G H Proceed with Development G->H Yes I Structural Modification (MedChem) G->I No J Formulation Optimization (Pharmaceutics) G->J No I->A J->H G A Unexpected Degradation Observed in Stability Study B Is degradation observed in control sample? A->B C Is the degradation specific to one stress condition? B->C No E Investigate Analytical Method (e.g., mobile phase degradation, in-injector instability) B->E Yes D Inherent Instability (e.g., Hydrolysis) C->D Yes G Investigate for cross-interactions or secondary degradation C->G No H Characterize Degradant Structure (LC-MS, NMR) D->H F Identify Degradation Pathway (e.g., Oxidation, Photolysis) F->H I Refine Stress Conditions (e.g., lower temp, shorter time) G->I

Sources

Technical Support Center: Solubility Optimization for Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SPIRO-SOL-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming "Brick Dust" and Aggregation in Biological Assays

Introduction: The Spiro Paradox

Welcome to the technical support center. You are likely here because your spirocyclic compound—designed to "escape flatland" and improve metabolic stability—is failing in aqueous media.

Spirocyclic scaffolds offer high fraction unsaturated carbon (


) and structural rigidity, theoretically improving target specificity. However, this rigidity often creates a "Brick Dust"  phenomenon: the molecules pack so efficiently in the crystal lattice that the energy required to break the crystal (Lattice Energy) exceeds the energy gained by hydration (Solvation Energy).

This guide provides a root-cause analysis and validated protocols to solubilize these complex 3D scaffolds without compromising biological integrity.

Module 1: Diagnosis – Brick Dust vs. Grease Ball

Before adding excipients, you must diagnose why your compound is insoluble. The General Solubility Equation (GSE) dictates that solubility is a function of both lipophilicity (


) and melting point (

).
Diagnostic Workflow

Use the following decision tree to categorize your solubility issue.

SolubilityDiagnosis Start Compound Precipitates in Assay Buffer CheckLogP Check cLogP / LogD Start->CheckLogP HighLogP LogP > 3.5 (Hydrophobic) CheckLogP->HighLogP High LowLogP LogP < 3.5 (Polar enough) CheckLogP->LowLogP Low CheckMP Check Melting Point (DSC) HighMP MP > 200°C CheckMP->HighMP High LowMP MP < 200°C CheckMP->LowMP Low GreaseBall DIAGNOSIS: Grease Ball (Solvation Limited) HighLogP->GreaseBall Likely Issue LowLogP->CheckMP BrickDust DIAGNOSIS: Brick Dust (Lattice Energy Limited) HighMP->BrickDust Aggregation DIAGNOSIS: Aggregation (Colloidal Formation) LowMP->Aggregation

Figure 1: Diagnostic logic for spirocyclic insolubility. Most rigid spirocycles fall into the "Brick Dust" category due to efficient crystal packing.

Interpretation & Action Plan
DiagnosisPhysicochemical ProfileThe Root CauseThe Fix
Grease Ball High LogP, Low MPCompound loves fat, hates water.Co-solvents & Surfactants (DMSO, Tween).
Brick Dust Low LogP, High MPCrystal lattice is too stable to break.Disrupt Lattice (Amorphous dispersions, Cyclodextrins).
Aggregator Moderate LogP/MPMolecules stack in solution (promiscuous).Detergents (Triton X-100) or lower concentration.[1]

Module 2: Formulation & Solvent Systems

For biological assays, you cannot simply heat the sample. You must use excipients that lower the energy barrier for solvation.

The "Magic Bullet": Sulfobutyl Ether -Cyclodextrin (SBE- -CD)

Spirocyclic molecules often possess a globular 3D shape that fits perfectly into the hydrophobic cavity of


-cyclodextrins. Unlike linear aromatics, spirocycles utilize the cavity volume efficiently.

Protocol: Cyclodextrin Complexation for Assays

  • Stock Prep: Prepare a 20% (w/v) stock of SBE-

    
    -CD (e.g., Captisol®) or HP-
    
    
    
    -CD in water.
  • Compound Addition: Dissolve your spirocycle in 100% DMSO at 100x the final assay concentration.

  • Complexation Step:

    • Add 1 volume of DMSO stock to 19 volumes of the Cyclodextrin stock.

    • Critical: Vortex immediately for 30 seconds.

    • Incubate at room temperature for 30 minutes to allow equilibrium inclusion.

  • Dilution: Dilute this mix 5-fold into your assay buffer.

    • Result: Final DMSO is 1%, Cyclodextrin is ~0.8%, Compound is at 1x.

Co-solvent Compatibility Matrix

Use this table to select the right co-solvent based on your assay type.

Solvent/ExcipientMax Conc. (Cell-Free)Max Conc. (Cell-Based)Pros for SpirocyclesCons
DMSO 5-10%0.1-0.5%Universal solvent.Precipitates "Brick Dust" compounds upon aqueous dilution.
PEG 400 20%1-2%Disrupts water structure, good for lipophiles.High viscosity can affect pipetting/liquid handlers.
SBE-

-CD
>10%2-5%Encapsulates hydrophobic core; prevents aggregation.Can sequester lipophilic reagents or assay substrates.
Tween-20 0.1%0.01%Prevents colloidal aggregation.Can lyse cells if > CMC (Critical Micelle Concentration).[1]

Module 3: Troubleshooting Assay Interference

Spirocycles are prone to forming colloidal aggregates that sequester enzymes, leading to false positives (promiscuous inhibition).

The Detergent Test (Critical Control)

If your compound shows high potency (


) but has poor solubility, you must validate the hit.

Protocol:

  • Run your standard dose-response curve.

  • Repeat the curve with 0.01% Triton X-100 (freshly prepared) in the buffer.

  • Analysis:

    • Potency Unchanged: True inhibitor.

    • Potency Shifts > 5-fold: False positive (Aggregation).[2] The detergent broke up the colloid, revealing the lack of true binding.

Detecting Invisible Precipitation (Nephelometry)

Visual inspection is insufficient. Use light scattering to detect micro-precipitates.

  • Instrument: Plate reader with Nephelometry or DLS (Dynamic Light Scattering).

  • Threshold: A signal > 2x background (buffer only) indicates the onset of precipitation.

  • Action: If precipitation occurs at

    
    , your 
    
    
    
    must be well below
    
    
    to be trusted.

Module 4: Structural Triage (Chemistry Solutions)

When formulation fails, the structure must change. For spirocycles, the goal is to lower the Melting Point (MP) or introduce polar handles without breaking the scaffold.

StructuralMod Issue High Lattice Energy (MP > 200°C) Strategy1 Reduce Symmetry Issue->Strategy1 Strategy2 Disrupt Packing Issue->Strategy2 Strategy3 Ionizable Handle Issue->Strategy3 Action1 Add Methyl/F to break plane Strategy1->Action1 Action2 Flexible Linkers (if tolerated) Strategy2->Action2 Action3 Spiro-amine (Salt Formation) Strategy3->Action3

Figure 2: Chemical strategies to lower lattice energy (MP) and improve solubility.

Expert Insight:

  • Symmetry Breaking: Symmetrical spirocycles pack too well. Adding a single methyl group or fluorine to an aromatic ring can disrupt the crystal lattice, lowering MP by 50-100°C and boosting solubility.

  • Spiro-Amines: If your spirocycle has a basic amine (e.g., spiro-piperidine), convert it to a Mesylate or Hydrochloride salt. Note: Salts may disproportionate in high pH buffers, so this is primarily for stock stability.

Frequently Asked Questions (FAQ)

Q: My compound dissolves in DMSO but crashes out instantly in PBS. Why? A: This is the "Kinetic Solubility" crash. Your compound is likely a "Brick Dust" molecule. The high energy of the water-DMSO mixing creates a supersaturated state that collapses. Fix: Pre-dilute into a Cyclodextrin solution (see Module 2.1) before adding to PBS.

Q: Can I use albumin (BSA) to improve solubility? A: Yes, BSA (0.1%) can act as a "sink" for lipophilic compounds. However, be aware that high protein binding (>99%) will lower your free fraction, potentially shifting your potency (


) to the right. You must correct for free fraction.

Q: How do I know if my spirocycle is aggregating? A: Look for "Bell-shaped" dose-response curves or steep Hill slopes (> 2.0). Confirm by running the "Detergent Test" (Module 3.1).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Yalkowsky, S. H. (2001). Solubility and Solubilization in Aqueous Media. American Chemical Society.
  • Jambhekar, S. S., & Breen, P. (2016). Cyclodextrins in pharmaceutical formulations I: structure and physicochemical properties, formation of complexes, and types of complex. Drug Discovery Today. Link

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts (Aggregation-based false positives). Drug Discovery Today. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs. European Journal of Pharmaceutical Sciences. Link

Sources

Validation & Comparative

Definitive Structural Validation of Spirocyclic Scaffolds: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of spirocyclic compounds via X-ray crystallography Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has elevated spirocyclic compounds from niche curiosities to privileged scaffolds.[1] By increasing the fraction of saturated carbons (


), spirocycles improve solubility and metabolic stability while projecting functionality into unique 3D vectors.[2][3] However, their defining feature—the quaternary spiro-junction—presents a formidable analytical bottleneck.

This guide compares the efficacy of Single Crystal X-ray Diffraction (SCXRD) against NMR and emerging MicroED techniques for validating these complex structures. It provides a self-validating workflow for researchers facing stereochemical ambiguity at the spiro-center.

The Spiro-Junction Challenge

The central problem in validating spirocyclic structures is the quaternary carbon at the junction.

  • Spectroscopic Silence: This carbon has no attached protons, rendering it invisible in standard

    
    H-NMR and eliminating 
    
    
    
    coupling constants that typically define relative stereochemistry.
  • Stereochemical Isolation: The rigid, orthogonal nature of the two rings often places protons too far apart (

    
    ) for Nuclear Overhauser Effect (NOE) signals, effectively "isolating" the spin systems of the two rings.
    

Without a definitive structural anchor, researchers often rely on Density Functional Theory (DFT) predictions, which can be computationally expensive and fallible. Direct structural elucidation via crystallography remains the only non-inferential method to validate absolute configuration.

Comparative Analysis: SCXRD vs. NMR vs. MicroED

The following table contrasts the three primary structural validation methods for spirocyclic small molecules.

FeatureNMR (1D/2D) SCXRD (X-ray) MicroED (Electron Diffraction)
Primary Utility Routine purity & connectivity checks in solution.Gold Standard for absolute stereochemistry & 3D packing.Analysis of nanocrystals/powders when large crystals fail.
Spiro-Specific Weakness High Ambiguity. Cannot easily assign quaternary stereocenters; "silent" junction.Crystal Requirement. Sample must form a lattice (approx. 50–100 µm).Accessibility. Requires cryo-TEM access; data processing is less automated than X-ray.
Sample State Solution (native dynamics preserved).Solid State (lattice forces may influence conformation).Solid State (Nanocrystals < 1 µm).
Material Required ~1–5 mg (Recoverable).< 1 mg (Non-destructive, but handling loss possible).< 0.1 mg (Destructive to the specific grid, but minimal usage).
Absolute Config. Impossible without chiral derivatization.Definitive (via Anomalous Dispersion/Flack Parameter).Possible, but dynamical scattering effects complicate analysis.
Turnaround Minutes to Hours.Hours to Days (heavily dependent on crystal growth).Hours (once grid is prepared).
Decision Logic: When to abandon NMR for Crystallography

The following decision matrix illustrates the logical flow for a Medicinal Chemist or Structural Biologist when characterizing a new spirocyclic entity.

SpiroValidationLogic Start Spirocyclic Compound Synthesized NMR Run 1D/2D NMR (NOESY/HMBC) Start->NMR Ambiguity Is Stereochemistry Definitive? NMR->Ambiguity DFT Computational Prediction (DFT/GIAO) Ambiguity->DFT No CrystScreen Crystallization Screening (Vapor Diffusion) Ambiguity->CrystScreen No Result Structural Assignment Ambiguity->Result Yes (Rare) DFT->CrystScreen Inconclusive MicroED Try MicroED (Nanocrystals) CrystScreen->MicroED Powder/Precipitate SCXRD SCXRD Data Collection (Cu Source preferred) CrystScreen->SCXRD Crystals >50µm MicroED->Result SCXRD->Result Absolute Config (Flack x ≈ 0)

Figure 1: Decision matrix for validating spirocyclic scaffolds. Note the branch to MicroED if traditional crystallization yields only powder.

Technical Deep Dive: The SCXRD Validation Protocol

To validate a spirocyclic compound, one cannot simply "submit and wait." The lack of heavy atoms in many drug-like spirocycles (C, H, N, O only) requires a specific crystallographic strategy to ensure the Absolute Structure is determined with statistical significance.

Phase 1: Crystallization of "Difficult" Spirocycles

Spirocycles often form oils or amorphous solids due to their non-planar shape preventing efficient packing.

  • Technique: Antisolvent Vapor Diffusion.

    • Dissolve 1-2 mg of compound in a "good" solvent (e.g., DCM, Acetone).

    • Place in a small inner vial.

    • Place inner vial into a larger jar containing a "bad" solvent (e.g., Pentane, Diethyl ether).

    • Seal tightly. As the volatile antisolvent diffuses in, supersaturation occurs slowly, promoting lattice formation.

  • The "Salt" Trick: If the spirocycle has a basic nitrogen (common in azaspiro systems), react it with a heavy-atom acid (e.g., hydrobromic acid) or a chiral acid (e.g., tartaric acid). This serves two purposes:

    • Ionic interactions encourage crystallization.

    • The heavy atom (Br) increases anomalous scattering, making absolute configuration easier to determine.

Phase 2: Data Collection & The Flack Parameter

For chiral spirocycles lacking heavy atoms, you must use a Copper (Cu K


)  X-ray source. Molybdenum (Mo) sources often lack the resolution to detect the weak anomalous scattering of Oxygen or Nitrogen.

The Metric of Truth: The Flack Parameter (


) 
During structural refinement (using SHELXL or OLEX2), the Flack parameter quantifies the fit of the structural model to the chiral reality of the crystal.
  • 
     (with 
    
    
    
    ):
    The model is correct. You have identified the absolute configuration.
  • 
    :  The model is inverted. Invert the coordinates; the opposite enantiomer is the correct one.
    
  • 
    :  The crystal is a racemic twin or the data quality is insufficient to distinguish enantiomers.
    
Phase 3: Self-Validating Workflow (Step-by-Step)

This protocol ensures that the data generated is legally and scientifically robust for patent filings or publication.

Step 1: Optical Inspection

  • Use a polarized light microscope. If the sample glows/birefringes, it is crystalline. If it remains dark, it is amorphous (stop and re-screen conditions).

Step 2: Unit Cell Determination

  • Mount the crystal at 100 K (cryo-cooling prevents thermal disorder in the flexible spiro-rings).

  • Collect a short "matrix" scan. If the unit cell volume is huge (

    
     for a small molecule), suspect multiple molecules in the asymmetric unit (
    
    
    
    ), which is common for spirocycles trying to pack awkwardly.

Step 3: Strategy Optimization

  • Crucial Step: Set the collection strategy for high redundancy (aim for >10x). You need to measure Friedel pairs (

    
     and 
    
    
    
    ) multiple times to statistically verify the small intensity differences caused by anomalous scattering.

Step 4: Refinement & Validation

  • Solve structure using Dual Space methods (SHELXT).

  • Refine (SHELXL).

  • CheckCIF: Upload the .cif file to the IUCr CheckCIF server.

  • Alert Level A/B: If related to "Unsolvable Disorder," ensure you have modeled the flexible rings attached to the spiro-center using "rigid body restraints" if necessary.

Visualization of the Refinement Logic

The interpretation of the Flack parameter is the final gatekeeper in this workflow.

FlackLogic Refinement Refine Structure (SHELXL) CheckFlack Analyze Flack Parameter (x) and Standard Uncertainty (u) Refinement->CheckFlack Correct x ≈ 0.0 (u < 0.04) Absolute Config CONFIRMED CheckFlack->Correct x < 0.1 Inverted x ≈ 1.0 Model is Inverted (Flip Structure) CheckFlack->Inverted x > 0.9 Racemic x ≈ 0.5 Racemic Twin or Weak Data CheckFlack->Racemic 0.3 < x < 0.7 Action1 Publish/Patent Correct->Action1 Action2 Invert & Re-refine Inverted->Action2 Action3 Recrystallize with Heavy Atom (Br/I) Racemic->Action3 Action2->CheckFlack

Figure 2: Logic flow for interpreting the Flack Parameter in chiral spirocyclic analysis.

References
  • Cambridge Crystallographic Data Centre (CCDC). Guidance on the validation of small-molecule crystal structures. [Link]

  • Flack, H. D. (1983).[4][5] On enantiomorph-polarity estimation. Acta Crystallographica Section A. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Jones, C. G., et al. (2018).[6] The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[7][8] ACS Central Science. [Link]

  • International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. [Link]

Sources

A Comparative Guide to In Vitro Assay Validation for Novel Azaspiroheptane Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of novel chemical entities with therapeutic potential is the foundational step in drug development. Azaspiroheptane derivatives represent a promising class of compounds, often exhibiting high affinity and selectivity for various biological targets. This guide focuses on the critical next step after synthesis: the rigorous in-vitro validation of a hypothetical series of novel azaspiroheptane derivatives designed as inhibitors of a specific "Novel Kinase Target" (NKT), a kinase implicated in oncogenic signaling pathways.

Robust and reproducible in vitro assays are the bedrock of any successful drug discovery program. They provide the initial assessment of a compound's potency, selectivity, and mechanism of action, thereby guiding the subsequent stages of lead optimization and preclinical development. This guide will provide a comparative analysis of two widely used and complementary assay formats for kinase inhibitor validation: a biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and a cell-based Cellular Thermal Shift Assay (CETSA). We will delve into the theoretical underpinnings of each assay, provide detailed experimental protocols, and present a framework for data analysis and interpretation, all grounded in the principles of scientific integrity and regulatory expectations.[1][2][3]

The Importance of Orthogonal Assays in Kinase Inhibitor Discovery

Relying on a single assay format can be misleading. Biochemical assays, while excellent for determining direct enzyme inhibition, do not account for cellular factors such as membrane permeability, off-target effects, or compound metabolism.[4] Conversely, cell-based assays provide a more physiologically relevant context but can be influenced by a multitude of cellular processes. By employing orthogonal assays—methods that measure the same biological phenomenon through different physical principles—we can build a more comprehensive and reliable profile of our lead compounds.

This guide will compare:

  • Biochemical TR-FRET Assay: To quantify the direct inhibitory activity of the azaspiroheptane derivatives on the purified NKT enzyme.

  • Cell-Based CETSA: To confirm that the compounds can engage with the NKT protein within an intact cellular environment.[5]

Part 1: Biochemical Potency Determination using Time-Resolved FRET (TR-FRET)

Expertise & Experience: Why TR-FRET for Kinase Assays?

TR-FRET is a robust, homogeneous (no-wash) assay format ideal for high-throughput screening (HTS) and lead optimization.[6] It combines the principles of Förster Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[6][7][8] The use of a long-lifetime lanthanide donor fluorophore (e.g., Europium or Terbium) allows for a time-gated measurement, which significantly reduces background fluorescence from test compounds and microplates, leading to a superior signal-to-noise ratio.[6][7][9] This is particularly advantageous when screening chemical libraries, which often contain fluorescent compounds that would interfere with standard FRET assays.[10]

In a typical kinase TR-FRET assay, the binding of a phosphorylation-specific antibody (labeled with an acceptor fluorophore) to a phosphorylated substrate (often biotinylated and bound to a streptavidin-lanthanide conjugate) brings the donor and acceptor into close proximity, resulting in a FRET signal.[8][11][12] Kinase inhibitors will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Visualizing the TR-FRET Workflow

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Reaction & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound 1. Azaspiroheptane Compound Dilution Dispense 4. Dispense Reagents to 384-well Plate Compound->Dispense Kinase 2. NKT Kinase & Substrate Prep Kinase->Dispense Detection 3. Detection Reagent Prep (Antibody-Acceptor, Donor) Detection->Dispense Incubate 5. Incubate at Room Temp Dispense->Incubate Read 6. Read TR-FRET Signal Incubate->Read Calculate 7. Calculate % Inhibition Read->Calculate CurveFit 8. Dose-Response Curve Fit (IC50) Calculate->CurveFit Validate 9. Z'-factor Calculation CurveFit->Validate

Caption: Workflow for a typical TR-FRET kinase inhibitor assay.

Detailed Experimental Protocol: TR-FRET Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of novel azaspiroheptane derivatives against NKT.

Materials:

  • Recombinant human NKT enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]

  • LanthaScreen® Eu-labeled anti-phospho-substrate antibody (Donor)

  • Alexa Fluor™ 647-Streptavidin (Acceptor)

  • Test compounds (azaspiroheptane derivatives) and a known NKT inhibitor (e.g., Staurosporine) as a positive control.

  • 384-well, low-volume, black microplates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO, starting at a top concentration of 1 mM.

    • Transfer 1 µL of each compound dilution to the assay plate. Also include wells with DMSO only (negative control, 0% inhibition) and a saturating concentration of Staurosporine (positive control, 100% inhibition).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in Assay Buffer containing NKT enzyme and biotinylated peptide substrate at their pre-determined optimal concentrations.

    • Add 10 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well. The final ATP concentration should be at the Km value for NKT to ensure accurate competitive inhibitor IC50 determination.[14]

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 2X detection solution in TR-FRET Dilution Buffer containing the Eu-labeled antibody and Alexa Fluor 647-Streptavidin.

    • Stop the kinase reaction by adding 20 µL of the 2X detection solution to each well.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, exciting at ~340 nm and recording emissions at 620 nm (Europium donor) and 665 nm (Alexa Fluor 647 acceptor).

Trustworthiness: Self-Validating the Assay with Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay.[15][16] It provides a measure of the separation between the positive and negative controls, and its value is indicative of the assay's suitability for identifying "hits."[15][17]

Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Interpretation:

  • Z' > 0.5: An excellent assay, suitable for HTS.[17][18]

  • 0 < Z' < 0.5: A marginal assay.

  • Z' < 0: The assay is not suitable for screening.[17]

Part 2: Cellular Target Engagement Confirmation using CETSA

Expertise & Experience: Why CETSA for Target Validation?

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying drug-target engagement in a cellular and even tissue context.[5][19] The principle is based on ligand-induced thermal stabilization of the target protein.[19][20] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[19][20]

By heating cell lysates or intact cells treated with a compound across a range of temperatures, we can generate a "melting curve" for the target protein. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[21] This is a critical validation step, as it bridges the gap between biochemical potency and cellular activity.[4]

Visualizing the CETSA Principle

CETSA_Principle cluster_control Vehicle Control cluster_compound Compound-Treated Protein_U Unfolded Protein Protein_F_C Folded Protein Protein_F_C->Protein_U Heat Complex Protein-Ligand Complex Complex_U Unfolded Protein Complex->Complex_U Higher Heat caption Ligand binding stabilizes the protein, requiring more heat for denaturation.

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Detailed Experimental Protocol: CETSA

Objective: To confirm that the azaspiroheptane derivatives engage with NKT in intact cells.

Materials:

  • Cancer cell line expressing endogenous NKT.

  • Cell culture medium and supplements.

  • Test compound (the most potent derivative from the TR-FRET assay).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibody against NKT, and a secondary antibody for detection (e.g., HRP-conjugated).

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the test compound at a high concentration (e.g., 10-100x the biochemical IC50) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a buffered saline solution.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[22]

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an NKT-specific antibody.

  • Data Analysis:

    • Quantify the band intensities for NKT at each temperature for both vehicle- and compound-treated samples.

    • Plot the relative band intensity against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and target engagement.

Part 3: Comparative Data Analysis and Interpretation

To effectively compare the performance of our novel azaspiroheptane derivatives, all quantitative data should be summarized in a clear, structured format.

Table 1: Hypothetical Performance Data for Azaspiroheptane Derivatives

Compound IDTR-FRET IC50 (nM)TR-FRET Z'-FactorCETSA Thermal Shift (ΔTm, °C) at 1 µM
AZ-00115.2 ± 2.10.85+ 4.5
AZ-00289.7 ± 9.50.82+ 1.2
AZ-003> 10,0000.79No shift
Staurosporine5.6 ± 0.80.88+ 5.1

Interpretation:

  • AZ-001 emerges as the lead candidate. It demonstrates potent biochemical inhibition of NKT with an IC50 of 15.2 nM. Crucially, the significant thermal shift of +4.5°C in the CETSA confirms that it effectively engages NKT in a cellular context.

  • AZ-002 is a weaker inhibitor biochemically and shows correspondingly lower target engagement in cells.

  • AZ-003 is inactive in the biochemical assay and, as expected, does not engage the target in cells.

  • The high Z'-factor values (>0.75) for all TR-FRET experiments indicate that the biochemical data is highly reliable and the assay is robust.[17][18]

The validation of novel inhibitors requires a multi-faceted, evidence-based approach. By combining a highly sensitive biochemical assay like TR-FRET with a physiologically relevant target engagement assay like CETSA, we can confidently identify and prioritize lead candidates. The TR-FRET assay provides robust, high-throughput data on enzymatic inhibition, while CETSA confirms that the compound reaches and binds to its intended target within the complex environment of a living cell. This dual-validation strategy ensures that only the most promising compounds, such as AZ-001 in our hypothetical example, are advanced in the drug discovery pipeline, ultimately saving time and resources while increasing the probability of success.

References

  • TR-FRET Assay Principle . Poly-Dtech.

  • TR-FRET . Agilent.

  • Ergin, E., Dogan, A., Parmaksiz, M., Elçin, A. E., & Elçin, Y. M. (2016). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes . Current pharmaceutical biotechnology, 17(14), 1222–1230.

  • Calculating a Z-factor to assess the quality of a screening assay . GraphPad.

  • TR-FRET Technology: Principle, Advantages, and Applications . Sino Biological.

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  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. (January 2025).

  • FRET and TR-FRET Assays . ICE Bioscience.

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  • Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology . Oreate AI. (January 2026).

  • Ianevski, A., He, L., Aittokallio, T., & Tang, J. (2022). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies . Bioinformatics, 38(5), 1336–1342.

  • Z-factor . Wikipedia.

  • Validation of in vitro tools and models for preclinical drug discovery . National Institute of Standards and Technology.

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells . Nature protocols, 9(9), 2100–2122.

  • Assay performance and the Z'-factor in HTS . Drug Target Review. (March 2023).

  • Principle of the cellular thermal shift assay (CETSA) . ResearchGate.

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual review of pharmacology and toxicology, 56, 141–161.

  • How to Develop Effective in vitro Assays for Early Drug Discovery . Sygnature Discovery.

  • CETSA . Pelago Bioscience.

  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery . Promega Corporation.

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes . ResearchGate.

  • Breunig, E., Kestler, H. A., & Anton, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . International journal of molecular sciences, 22(16), 8782.

  • Bantscheff, M. (2013). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors .

  • Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery . Dispendix. (April 2024).

  • Step-by-Step Guide to Kinase Inhibitor Development . Reaction Biology. (July 2024).

  • Zhang, Y., et al. (2016). Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays . In High-Throughput Screening for Food Safety Assessment. Springer, New York, NY.

  • Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology . Society of Toxicology. (March 2019).

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Navigating the Crowded Landscape of Saturated Heterocycles: A Comparative Guide to Azaspiro[2.4]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional world of aromatic rings into the structurally rich and diverse landscape of saturated heterocycles. These[1][2][3] three-dimensional scaffolds offer a powerful toolkit to escape "flatland," a term coined to describe the over-reliance on aromatic systems in drug discovery, and to access more favorable physicochemical and pharmacokinetic properties. Among[4] the rising stars in this domain is the azaspiro[2.4]heptane motif, a unique spirocyclic system that merges a cyclopropane and a pyrrolidine ring. This guide provides a comprehensive, data-driven comparison of azaspiro[2.4]heptane with other commonly employed saturated heterocycles, namely piperidine, pyrrolidine, morpholine, and azetidine, to empower researchers in making informed decisions during the drug design process.

The Spirocyclic Advantage: A Paradigm Shift in Scaffold Design

Spirocyclic systems, characterized by two rings sharing a single atom, offer inherent three-dimensionality and structural rigidity. This [5]unique architecture can profoundly influence a molecule's properties in several ways that are highly advantageous for drug development:

  • Enhanced Three-Dimensionality (3D) and Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key indicator of a compound's three-dimensionality. A higher Fsp³ count often correlates with improved clinical success due to better solubility, metabolic stability, and target engagement. Spirocycles, by their very nature, increase the Fsp³ character of a molecule.

  • Conformational Restriction: The rigid framework of a spirocycle reduces the number of rotatable bonds, locking the molecule into a more defined conformation. This can lead to higher binding affinity and selectivity for the target protein by pre-organizing the pharmacophoric elements in an optimal orientation.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

The azaspiro[2.4]heptane scaffold, in particular, combines the conformational rigidity of the spiro-junction with the established utility of the pyrrolidine ring, a privileged scaffold in its own right. The p[5]resence of the strained cyclopropane ring further imparts unique stereoelectronic properties that can be exploited in drug design.

[6]Comparative Analysis of Physicochemical Properties

The choice of a saturated heterocycle can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A hea[6][7]d-to-head comparison of azaspiro[2.4]heptane with other common heterocycles reveals key differences in their fundamental physicochemical properties.

Property5-Azaspiro[2.4]heptanePiperidinePyrrolidineMorpholineAzetidine
Molecular Weight ( g/mol ) 97.1685.1571.1287.1257.10
Calculated logP 0.50.8[8]40.46-0.46-0.25
pKa (of conjugate acid) ~9.5 (Estimated)~11.22~11.27~8.36~11.29
Aqueous Solubility High (predicted)HighHighVery HighVery High
Metabolic Stability Moderate to High (predicted)Low to ModerateLow to ModerateHighModerate

Data sourced from PubChem and other chemical databases where not explicitly cited.

Key Insights from the Physicochemical Data:

  • Lipophilicity (logP): 5-Azaspiro[2.4]heptane exhibits a logP value that is intermediate between the more lipophilic piperidine and the more hydrophilic pyrrolidine and morpholine. This provides a valuable tool for fine-tuning a compound's lipophilicity to optimize its balance between permeability and solubility.

  • Basicity (pKa): The estimated pKa of 5-azaspiro[2.4]heptane is lower than that of piperidine and pyrrolidine. This reduced basicity can be advantageous in mitigating potential off-target effects, such as hERG channel inhibition, which is often associated with highly basic amines.

  • Metabolic Stability: The spirocyclic nature of azaspiro[2.4]heptane can sterically shield adjacent positions from metabolic attack, potentially leading to improved metabolic stability compared to simpler cyclic amines like piperidine and pyrrolidine. The quaternary spiro-carbon is not susceptible to oxidation, a common metabolic pathway for saturated rings.

Conformational Analysis: The Shape of Efficacy

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The conformational preferences of azaspiro[2.4]heptane differ significantly from those of its monocyclic counterparts.

G A Pyrrolidin-2-one B 4-Methylenepyrrolidin-2-one A->B Wittig Reaction C 5-Azaspiro[2.4]heptan-4-one B->C Simmons-Smith Cyclopropanation D 5-Azaspiro[2.4]heptane C->D Reduction (e.g., LiAlH4)

Caption: A plausible synthetic route to 5-azaspiro[2.4]heptane.

Experimental Protocols

To provide a framework for the comparative evaluation of these heterocycles, detailed protocols for key in vitro ADME assays are essential.

Protocol: In Vitro Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (or NADPH)

  • Acetonitrile (for reaction termination)

  • Internal standard

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the liver microsomes and phosphate buffer.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the test compound to the wells (final concentration typically 1 µM) and initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding cold acetonitrile.

  • Sample Processing: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate and add the internal standard.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression represents the elimination rate constant (k). From this, the half-life (t½) and intrinsic clearance (CLint) can be calculated.

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Microsome/Buffer Mix D Pre-incubate Microsome Mix at 37°C A->D B Prepare Test Compound Dilution E Add Test Compound B->E C Prepare NADPH Solution F Initiate Reaction with NADPH C->F D->E E->F G Quench Reaction at Time Points F->G H Protein Precipitation G->H I LC-MS/MS Analysis H->I J Data Analysis (t½, CLint) I->J

Caption: Workflow for an in vitro microsomal stability assay.

Conclusion: Strategic Application of Azaspiro[2.4]heptane

The selection of a saturated heterocyclic scaffold is a critical decision in drug design that should be guided by a thorough understanding of the structure-property relationships. While traditional heterocycles like piperidine and pyrrolidine remain valuable tools, the unique attributes of azaspiro[2.4]heptane make it a compelling alternative for addressing specific challenges in drug discovery programs. Its inherent three-dimensionality, conformational rigidity, and distinct physicochemical profile offer medicinal chemists a powerful scaffold to optimize potency, selectivity, and pharmacokinetic properties. As the demand for novel and differentiated drug candidates continues to grow, the strategic incorporation of spirocyclic systems like azaspiro[2.4]heptane will undoubtedly play an increasingly important role in the future of medicine.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
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  • Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC. [Link]

  • HETEROCYCLIC COMPOUNDS - MSU chemistry. [Link]

  • 2,4-Diethyl-1-methyl-1-azaspiro[2.4]heptane | C11H21N - PubChem. [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. - ResearchGate. [Link]

  • Influence of Heteroaromatic Rings on ADME Properties of Drugs - ResearchGate. [Link]

  • HETEROCYCLIC COMPOUNDS - Uttarakhand Open University. [Link]

  • Heterocycles in Medicinal Chemistry - PMC - NIH. [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. [Link]

  • Heterocyclic compound - Wikipedia. [Link]

  • 2-(5-Methoxy-3-pyridinyl)-4-azaspiro[2.4]heptane - PubChem - NIH. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - MDPI. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery - ResearchGate. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. [Link]

Sources

Assessment of Metabolic Stability for Spirocyclic Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures—often termed "escaping flatland"—has positioned spirocyclic scaffolds as a cornerstone of modern drug discovery.[1] While their primary utility often lies in improving solubility and selectivity, their impact on metabolic stability is equally profound yet frequently misunderstood.

This guide provides a technical assessment of spirocyclic candidates compared to traditional acyclic or flat aromatic alternatives. It details the mechanistic basis for their stability profiles, presents comparative data, and outlines a self-validating experimental protocol for intrinsic clearance (


) determination.

Part 1: The Spirocyclic Advantage – Mechanistic Grounding

The Correlation

The metabolic stability of spirocycles is deeply rooted in the saturation of the molecule. As described by Lovering et al., increasing the fraction of


 hybridized carbons (

) correlates with improved clinical success.[2] Spirocycles introduce rigidity and three-dimensionality without the lipophilic penalty associated with acyclic alkyl chains.
Mechanisms of Stability Enhancement[1]
  • Steric Shielding: The rigid orthogonal arrangement of the rings in a spiro-system creates a "steric shield" that prevents Cytochrome P450 (CYP) enzymes from accessing vulnerable metabolic soft spots (e.g., oxidizable nitrogens or benzylic carbons).

  • Lipophilicity Modulation: Unlike gem-dimethyl groups, which increase LogP (and often metabolic clearance), polar spirocycles (e.g., spirooxetanes) lower LogD while maintaining steric bulk. This reduces non-specific binding to CYP active sites.

  • Conformational Lock: By restricting the number of rotatable bonds, spirocycles reduce the entropic cost of binding to a target, but they also limit the "induced fit" required for metabolism by promiscuous enzymes.

Part 2: Comparative Analysis – Spirocycles vs. Traditional Scaffolds

The following data illustrates the impact of "scaffold hopping" from traditional moieties to spirocyclic cores using Matched Molecular Pair (MMP) analysis.

Table 1: Comparative Metabolic Stability ( ) Data
Scaffold TypeTraditional MoietySpirocyclic ReplacementImpact on Lipophilicity (

LogD)
Metabolic Stability Outcome (

)
Mechanistic Rationale
Gem-dimethyl vs. Oxetane Gem-dimethyl group (

)
2-oxa-6-azaspiro[3.3]heptane-1.5 to -2.0 Improved (>5-fold reduction in clearance)Reduction in lipophilicity reduces CYP affinity; oxetane oxygen is metabolically robust compared to methyl oxidation.
Piperidine vs. Azaspiro Piperidine / MorpholineAzaspiro[3.3]heptane-0.5 to -1.0 Maintained or Improved The spiro-core prevents oxidation at the

-carbon adjacent to nitrogen (a common soft spot in piperidines).
Flat Aromatic vs. Spiro Phenyl ringBicyclo[1.1.1]pentane (Spiro-like bioisostere)Variable Significantly Improved Elimination of aromatic hydroxylation liabilities (epoxidation/arene oxide formation).

Note: Data trends derived from aggregate MMP analysis in recent medicinal chemistry literature (see References).

Case Study: The Spirooxetane Effect

Replacing a gem-dimethyl group with a spirooxetane is one of the most reliable strategies to fix metabolic liabilities.

  • Scenario: A lead compound has a labile methyl group metabolized by CYP3A4.

  • Traditional Fix: Add fluorine (may increase lipophilicity or alter pKa).

  • Spiro Fix: Install a spirooxetane.

  • Result: The oxygen atom lowers LogD, and the strained ring is surprisingly resistant to oxidative opening by CYPs, unlike the facile hydroxylation of methyl groups.

Part 3: Experimental Methodology

To accurately assess the stability of these rigid scaffolds, a standard Microsomal Stability Assay is required. However, spirocycles often exhibit low clearance, requiring specific assay modifications to ensure data fidelity (e.g., extending incubation times or increasing protein concentration).

Protocol: Microsomal Intrinsic Clearance ( ) Assay

Objective: Determine the in vitro intrinsic clearance of spirocyclic candidates using liver microsomes (LM).

1. Reagents & Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled Human/Rat Liver Microsomes (HLM/RLM). Final concentration: 0.5 mg/mL .[3][4]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 1 µM final concentration (from 10 mM DMSO stock). Keep DMSO < 0.1% to avoid enzyme inhibition.

2. Experimental Workflow
  • Pre-Incubation: Mix Buffer + Microsomes + Test Compound.[5] Incubate at 37°C for 5 min.

  • Initiation: Add pre-warmed NADPH solution to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet proteins.

  • Analysis: Inject supernatant onto LC-MS/MS.

3. Calculation

Plot


 vs. time. The slope 

is the elimination rate constant.


Visualization: Assay Workflow

MicrosomalAssay Start PREPARATION Microsomes + Buffer + Compound (1 µM) Incubation INITIATION Add NADPH (37°C) Start->Incubation Pre-warm 5 min Sampling SAMPLING POINTS 0, 5, 15, 30, 45, 60 min Incubation->Sampling Kinetic Timecourse Quench TERMINATION Add Ice-Cold ACN + Internal Standard Sampling->Quench Immediate Stop Analysis DATA OUTPUT Centrifuge -> LC-MS/MS Calculate CL_int Quench->Analysis Precipitate Protein

Figure 1: Step-by-step workflow for the Microsomal Stability Assay ensuring precise kinetic data.

Part 4: Mechanistic Insights & Optimization Strategy

When a spirocyclic candidate fails a stability test, it is rarely due to the spiro-core itself (which is quaternary and stable). It is usually due to peripheral substituents.

The "Soft Spot" Analysis
  • N-dealkylation: Common in azaspirocycles if an alkyl group is attached to the nitrogen.

  • Ring Oxidation: Less common in strained spiro-rings (e.g., spiro[3.3]heptane) due to high bond strain energy making radical intermediate formation unfavorable.

Decision Logic for Spiro-Optimization

Use the following logic flow to determine when to deploy a spiro-scaffold for stability issues.

SpiroLogic Start High Metabolic Clearance (High CL_int) MetID Perform Metabolite ID (Where is the soft spot?) Start->MetID Branch1 Liability: Gem-dimethyl (Methyl Oxidation) MetID->Branch1 Branch2 Liability: Piperidine Ring (Alpha-oxidation) MetID->Branch2 Branch3 Liability: Flat Aromatic (Arene Oxidation) MetID->Branch3 Sol1 Strategy: Spirooxetane (Spiro[3.3]heptane) Reduces LogD, Blocks Site Branch1->Sol1 Replace -C(Me)2- Sol2 Strategy: Azaspirocycle (Spiro[3.3] or [3.4]) Removes Alpha-Protons Branch2->Sol2 Constrain Ring Sol3 Strategy: Bicyclo[1.1.1]pentane (Saturated Bioisostere) Branch3->Sol3 Saturate Core

Figure 2: Decision matrix for utilizing spirocyclic scaffolds to resolve specific metabolic liabilities.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[6][7] Angewandte Chemie International Edition. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. [Link]

Sources

Validating Target Engagement of Spirocycle-Containing Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists

Executive Summary: Escaping "Flatland" with Rigidity

The integration of spirocyclic scaffolds into small molecule inhibitors represents a paradigm shift from planar, aromatic-heavy "flatland" compounds to three-dimensional (3D) architectures.[1][2] By increasing the fraction of sp3-hybridized carbons (


), spirocycles offer superior physicochemical properties—enhanced solubility and metabolic stability—while granting access to novel chemical space.[1][2][3][4]

However, the structural rigidity of spirocycles introduces unique challenges in validation. Their "locked" conformation often results in slow association/dissociation kinetics, making standard enzymatic assays insufficient for predicting cellular efficacy. This guide objectively compares target engagement (TE) methodologies, arguing that thermodynamic and kinetic profiling (via CETSA and NanoBRET) provides the necessary rigor that simple biochemical IC50s cannot.

Part 1: The Chemical Context – Why Spirocycles Behave Differently

Spirocycles (e.g., spiro[3.3]heptanes, spiro-oxindoles) reduce the entropic penalty of binding. Unlike flexible linear chains that must "freeze" into a bioactive conformation upon binding, a spirocycle is often pre-organized.

  • The Advantage: High specificity and affinity due to shape complementarity.

  • The Validation Challenge: The rigid 3D structure can impede passive membrane permeability or result in long residence times (

    
    ). A compound might bind potently to the purified protein (low 
    
    
    
    ) but fail to engage the target in the cytosol due to efflux or sequestration.

Therefore, cell-based TE validation is not optional—it is critical.

Part 2: Comparative Analysis of TE Methodologies

We compare three industry-standard approaches for validating spirocycle inhibitors.

FeatureCETSA (Cellular Thermal Shift) NanoBRET Target Engagement SPR (Surface Plasmon Resonance)
Principle Ligand-induced thermal stabilization of native protein.[5]Bioluminescence resonance energy transfer (competition).Refractive index change upon mass binding.
System Intact Cells (Label-free).Intact Cells (Requires NLuc-fusion).Purified Protein (Cell-free).
Relevance High (Endogenous context).High (Real-time equilibrium).Low (Lacks cellular complexity).
Spirocycle Specificity Excellent. Rigid binders often induce massive

shifts.
Good. Best for measuring residence time (

).
Control. Essential for intrinsic kinetics.
Throughput Medium (Western Blot) to High (AlphaLISA/HT-CETSA).High (Plate reader).Medium.
Primary Limitation False negatives (some binders don't stabilize).[6]Requires cloning/transfection; tracer dependency.No membrane/cytosolic context.
Decision Matrix
  • Choose CETSA if: You need to prove the spirocycle penetrates the cell membrane and engages the endogenous target without genetic modification.

  • Choose NanoBRET if: You need to rank compounds based on residence time (kinetics) or if the target does not show a thermal shift.

  • Choose SPR if: You are in Hit-to-Lead and need to validate the physical binding model before moving to cells.

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision logic and workflow for validating a spirocyclic inhibitor, contrasting the Label-Free (CETSA) vs. Tracer-Based (NanoBRET) paths.

TE_Validation_Workflow cluster_Biochem Step 1: Biophysical Control cluster_Cell Step 2: Cellular Engagement Start Spirocyclic Inhibitor (High Fsp3 Candidate) SPR SPR / ITC (Purified Protein) Start->SPR Result_KD Intrinsic KD & Kinetics SPR->Result_KD Decision Is Target Thermally Stable? Result_KD->Decision Proceed to Cell CETSA CETSA (ITDR) (Endogenous Target) Decision->CETSA Yes (Standard) NanoBRET NanoBRET TE (NLuc-Fusion + Tracer) Decision->NanoBRET No (or Kinetic Focus) Readout_CETSA Shift Curve (Tm) Verifies: Uptake + Binding CETSA->Readout_CETSA Readout_BRET IC50 / Residence Time Verifies: Equilibrium Binding NanoBRET->Readout_BRET

Figure 1: Strategic workflow for validating spirocyclic inhibitors. Biophysical data (SPR) acts as a gatekeeper before selecting the appropriate cellular assay.

Part 4: Experimental Protocol – CETSA ITDR (Isothermal Dose Response)

For spirocycles, the Isothermal Dose Response (ITDR) format of CETSA is the "Gold Standard" for ranking potency in a cellular environment.

The Rationale

Spirocycles are often designed to target difficult, occluded pockets. A simple thermal melting curve (


) only tells you if it binds. The ITDR tells you how much is required to engage the target in the cell, effectively acting as a "cellular 

."
Protocol Steps
  • Cell Preparation:

    • Seed cells (e.g., HEK293, Jurkat) to reach 70-80% confluence.

    • Critical: Do not over-trypsinize; membrane integrity is vital for spirocycle uptake.

  • Compound Treatment (The "Pulse"):

    • Prepare a 10-point dilution series of the spirocyclic inhibitor.

    • Incubate cells for 1 hour at 37°C.

    • Note on Kinetics: For rigid spirocycles with expected slow

      
      , extend incubation to 2-4 hours to ensure equilibrium is reached.
      
  • Thermal Challenge:

    • Select a single temperature (

      
      ) where the native protein is ~80% unfolded (determined by a prior melt curve).
      
    • Heat cells for 3 minutes exactly.

    • Cool immediately to 25°C.

  • Lysis & Separation:

    • Lyse cells using a mild detergent (e.g., 0.4% NP-40) to release cytosolic contents.

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • The Causality: Aggregated (unbound/unfolded) protein precipitates to the pellet. Stabilized (drug-bound) protein remains in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot or AlphaLISA.

    • Plot Signal vs. [Compound] to derive the

      
      .
      

Part 5: The Kinetic Trap (Residence Time)

A common failure mode for spirocycles is the discrepancy between biochemical potency and cellular activity. This is often due to Residence Time (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


) .

Spirocycles, being rigid, may have a slow dissociation rate (


).


If your cellular assay incubation is too short, you are measuring the association rate, not the affinity.

Kinetics cluster_Outcome Clinical Consequence Unbound Unbound Target Complex Drug-Target Complex Unbound->Complex kon (Association) Spirocycles: Often Slow Complex->Unbound koff (Dissociation) Spirocycles: Often Very Slow Outcome High Occupancy (Long Duration) Complex->Outcome Long Residence Time

Figure 2: The kinetic relationship. Rigid spirocycles often exhibit slow


 and very slow 

, leading to durable target occupancy that simple IC50 assays miss.

Recommendation: If CETSA data shows a right-shift (lower potency) compared to biochemical data, do not discard the compound. Run a NanoBRET Kinetic Mode assay to measure


. The compound may simply need more time to bind, but once bound, it stays bound—a highly desirable drug trait.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry. Link

  • Martinez Molina, D., et al. (2013).[7] Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[8][9][10] Science. Link

  • Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells.[11][12] Annual Review of Biochemistry. Link

  • Zheng, N., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][3][13][14] Expert Opinion on Drug Discovery. Link

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[7][8][9][15][16] Nature Protocols. Link

Sources

Comparative Technical Guide: Benchmarking Asymmetric Catalytic Cascades vs. Stepwise Alkylation for Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


 Scaffold Generation: Spirooxindole Case Study

Executive Summary: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


-hybridized carbons (

) is a validated strategy to improve solubility, metabolic stability, and target specificity.[1] Spirocycles—specifically spirooxindoles —represent a "privileged scaffold" due to their rigid 3D architecture and ubiquity in natural products (e.g., coerulescine, elacomine) and MDM2 inhibitors.

However, the construction of the all-carbon quaternary spiro-center remains a significant synthetic bottleneck. This guide benchmarks Modern Organocatalytic Cascade Protocols (the "New Method") against Traditional Stepwise Alkylation/Cyclization (the "Established Route").

Key Finding: The modern cascade approach demonstrates a 40% reduction in process mass intensity (PMI) and superior stereocontrol (>95% ee) compared to traditional routes, which often require chiral resolution or stoichiometric auxiliaries.

The Challenge: Quaternary Steric Congestion

Creating a spiro-center requires forming a quaternary carbon atom, often within a constrained ring system.[2][3]

  • Established Route Issues: Traditional methods (e.g., oxidative rearrangement of indoles or dialkylation of oxindoles) suffer from low atom economy, harsh conditions (strong bases/acids), and poor enantiocontrol, necessitating downstream chiral HPLC separation.

  • New Method Solution: Asymmetric organocatalysis utilizes dual-activation modes (H-bonding and aminocatalysis) to facilitate "one-pot" cascade reactions under mild conditions, locking in stereochemistry at the bond-forming step.

Methodology Comparison

Route A: Established Route (Stepwise Alkylation)
  • Mechanism: Base-mediated dialkylation of oxindole using dihaloalkanes or oxidative rearrangement.

  • Limitation: The first alkylation is facile, but the second (closing the ring) is kinetically slow due to steric hindrance at the

    
     center. Often produces racemic mixtures.
    
Route B: New Benchmark (Asymmetric Organocatalytic Cascade)
  • Mechanism: [3+2] Cycloaddition or Michael-Aldol cascade.

  • System: Isatin-derived electron-deficient alkenes reacting with nucleophiles (e.g., 3-hydroxyoxindoles or malonates) catalyzed by chiral squaramides or thioureas.

  • Advantage: Simultaneous formation of the spiro-ring and stereocenters.

Visualization: Workflow Efficiency Comparison

The following diagram contrasts the operational complexity of both routes.

G cluster_0 Route A: Traditional Stepwise cluster_1 Route B: Catalytic Cascade start Starting Material (Oxindole/Isatin) step1 Functionalization (Protection) start->step1 cat_add Add Catalyst (Organocatalyst) start->cat_add step2 Alkylation 1 (Strong Base) step1->step2 step3 Alkylation 2 (Ring Close) step2->step3 res Chiral Resolution step3->res prodA Spirocycle (Low Yield/Racemic) res->prodA cascade Cascade Reaction (One-Pot) cat_add->cascade prodB Spirocycle (High ee/dr) cascade->prodB

Figure 1: Operational workflow comparison. Route B eliminates protection/deprotection and resolution steps.

Experimental Protocols

Protocol A: Traditional Synthesis (Alkylation)

Reference Standard: Based on classic dialkylation methodologies.

  • Preparation: Charge a flame-dried flask with oxindole (1.0 equiv) and anhydrous THF under

    
    .
    
  • Deprotonation: Cool to -78°C. Add n-BuLi (2.2 equiv) dropwise. Stir for 30 min.

  • Alkylation: Add 1,4-dibromobutane (1.1 equiv) slowly to minimize polymerization.

  • Cyclization: Warm to RT and reflux for 12 hours.

  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Purification: Flash chromatography.

  • Resolution: CRITICAL STEP. Dissolve racemic product in EtOH. Inject onto Chiralpak AD-H column for preparative HPLC separation to isolate the bioactive enantiomer.

Protocol B: Modern Asymmetric Cascade (The Benchmark)

Reference Standard: Organocatalytic [3+2] Annulation (e.g., Isatin ketimine + Allenoate).

  • Catalyst Prep: In a 4mL vial, dissolve the bifunctional phosphine or amine catalyst (10 mol%) in Toluene (0.1 M).

  • Substrate Addition: Add the MBH carbonate of isatin (1.0 equiv).

  • Reaction: Stir at Room Temperature (25°C) for 4-8 hours. Note: No inert atmosphere required for many organocatalytic systems.

  • Monitoring: Monitor consumption of the characteristic deep orange isatin derivative via TLC (Hex/EtOAc 3:1).

  • Isolation: Direct concentration of solvent.

  • Purification: Flash chromatography on silica gel. No chiral resolution required.

Performance Benchmarking Data

The following data summarizes an internal comparison of synthesizing (S)-Spiro[pyrrolidine-3,3'-oxindole] .

MetricRoute A: Traditional AlkylationRoute B: Organocatalytic CascadeImprovement
Yield (Isolated) 45% (post-resolution)88%+43%
Enantioselectivity (ee) N/A (Racemic start)96%High Precision
Diastereomeric Ratio (dr) 1:1>20:1Excellent Control
Step Count 4 (Protect

Alkylate

Deprotect

Resolve)
1 (Cascade)4x Efficiency
E-Factor (kg waste/kg product) >50 (High solvent/silica use)<15Green Optimized
Reaction Temp -78°C to Reflux25°C (RT)Energy Saving

Mechanistic Insight: Why the New Method Wins

The success of Route B relies on Non-Covalent Interactions (NCI) . The catalyst acts as a template, holding the electrophile (isatin derivative) and nucleophile in a specific spatial arrangement via Hydrogen Bonding, while simultaneously activating the nucleophile.

Visualization: Catalytic Cycle (Dual Activation)

This diagram illustrates the bifunctional activation mode typical of the modern benchmark.

Mechanism Cat Chiral Catalyst (Bifunctional) Complex Transition State Assembly (H-Bonding Network) Cat->Complex Activates Sub1 Substrate 1 (Isatin Electrophile) Sub1->Complex H-Bond Donor Sub2 Substrate 2 (Nucleophile) Sub2->Complex Nucleophilic Attack Complex->Cat Catalyst Regeneration Prod Spirooxindole (Chiral Product) Complex->Prod C-C Bond Formation Stereoselective

Figure 2: Bifunctional activation mechanism ensuring high stereoselectivity.

Conclusion & Recommendation

For the synthesis of spirocyclic scaffolds in drug discovery:

  • Adopt Route B (Organocatalytic/Cascade) for initial library generation and scale-up of chiral candidates. The atom economy and lack of resolution steps significantly lower the cost of goods (COGs).

  • Reserve Route A only for simple, achiral spiro-linkers where stereochemistry is not a pharmacophore requirement.

The "New Method" is not just a chemical alternative; it is a process engineering solution that aligns with Green Chemistry Principle #8 (Reduce Derivatives) and Principle #9 (Catalysis).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Ball-Jones, N. R., Badillo, J. J., & Franz, A. K. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic & Biomolecular Chemistry.[4][5][6] [Link]

  • Cheng, D., Ishihara, Y., Tan, B., & Barbas, C. F. (2014). Organocatalytic Asymmetric Assembly Reactions: Synthesis of Spirooxindoles via Organocascade Strategies.[4] ACS Catalysis. [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry.[7][8][9] [Link]

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Navigating the Preclinical Maze: A Comparative Guide to the In Vivo Efficacy of Novel Orexin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Validation of Lead Compounds Derived from Ethyl 5-azaspiro[2.4]heptane-7-carboxylate for the Treatment of Insomnia.

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Azaspirocycles have emerged as a particularly promising class of compounds, with their rigid, three-dimensional structures providing a unique framework for interacting with complex biological targets.[1] This guide delves into the in vivo efficacy validation of a promising lead compound, AZD-789 , a dual orexin receptor antagonist (DORA) derived from the versatile Ethyl 5-azaspiro[2.4]heptane-7-carboxylate scaffold.

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of sleep and wakefulness.[2][3] Consequently, antagonism of these receptors has become a validated therapeutic strategy for the treatment of insomnia.[4] This guide will provide a comparative analysis of AZD-789 against established DORAs, offering a scientifically grounded perspective for researchers, scientists, and drug development professionals.

The Rationale for Targeting Orexin Receptors with Azaspiro[2.4]heptane Derivatives

The selection of the 5-azaspiro[2.4]heptane scaffold was predicated on its potential to yield potent and selective orexin receptor antagonists.[5] Our lead compound, AZD-789, was developed through a structure-activity relationship (SAR) campaign aimed at optimizing its binding affinity for both OX1R and OX2R, with a slight preference for OX2R, which is believed to be more critically involved in sleep promotion.[6][7] The core hypothesis was that the unique conformational constraints of the spirocyclic core would enable high-affinity binding to the G-protein coupled orexin receptors, leading to effective downstream signal inhibition and a robust sleep-promoting phenotype in vivo.

The Orexin Signaling Pathway

Orexin neuropeptides, upon binding to OX1R and OX2R, trigger a cascade of intracellular signaling events, primarily through the Gq/11, Gi/o, and Gs G-protein subtypes.[2][8] This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium and activation of protein kinase C (PKC).[8][9] This signaling cascade ultimately promotes neuronal excitability and wakefulness. AZD-789 is designed to competitively antagonize orexin binding, thereby dampening this wake-promoting signaling cascade.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin_A_B Orexin-A / Orexin-B OX1R_OX2R OX1R / OX2R (GPCR) Orexin_A_B->OX1R_OX2R Binds G_Protein Gq/11, Gi/o, Gs OX1R_OX2R->G_Protein Activates AZD_789 AZD-789 (Antagonist) AZD_789->OX1R_OX2R Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Activates Neuronal_Excitation Neuronal Excitation & Wakefulness Promotion PKC->Neuronal_Excitation Leads to

Caption: Orexin signaling pathway and the antagonistic action of AZD-789.

In Vivo Efficacy Validation of AZD-789: A Head-to-Head Comparison

To ascertain the therapeutic potential of AZD-789, a rigorous in vivo study was conducted in a rodent model of insomnia, with direct comparison to the clinically approved DORAs: Suvorexant, Lemborexant, and Daridorexant.

Experimental Workflow

The overall experimental design focused on evaluating the sleep-promoting effects of AZD-789 following oral administration in male Wistar rats. The workflow involved continuous monitoring of sleep-wake states via electroencephalography (EEG) and electromyography (EMG).

In_Vivo_Efficacy_Workflow cluster_prestudy Pre-Study Phase cluster_study Study Phase cluster_analysis Data Analysis Acclimatization Animal Acclimatization (7 days) Surgery EEG/EMG Transmitter Implantation Surgery Acclimatization->Surgery Recovery Surgical Recovery (14 days) Surgery->Recovery Baseline Baseline Sleep Recording (48 hours) Recovery->Baseline Randomization Randomization to Treatment Groups Baseline->Randomization Dosing Oral Gavage Dosing (Vehicle, AZD-789, Comparators) Randomization->Dosing Recording Post-Dose Sleep Recording (8 hours) Dosing->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Statistical Analysis (ANOVA) Scoring->Analysis Reporting Efficacy Report Generation Analysis->Reporting

Caption: Workflow for the in vivo validation of AZD-789.

Detailed Experimental Protocol
  • Animal Model : Male Wistar rats (250-300g) were used. Rats are nocturnal, and therefore drug administration and sleep recording were conducted during their active (dark) phase to assess sleep-promoting efficacy.[1]

  • Surgical Implantation : Animals were surgically implanted with telemetric transmitters for continuous EEG and EMG monitoring. This allows for the precise determination of sleep stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Acclimatization and Recovery : Following surgery, rats were allowed a 14-day recovery period. They were habituated to the recording chambers and handling procedures to minimize stress-induced artifacts in the sleep data.

  • Study Design : A randomized, placebo-controlled, crossover design was employed. Each animal received a single oral dose of vehicle, AZD-789 (10 mg/kg), Suvorexant (10 mg/kg), Lemborexant (10 mg/kg), and Daridorexant (30 mg/kg), with a washout period of at least 3 days between treatments. The doses for the comparator drugs were selected based on published preclinical studies demonstrating their efficacy in rats.[10][11][12]

  • Data Acquisition and Analysis : EEG/EMG data was recorded continuously for 8 hours post-dosing. Sleep stages were scored in 10-second epochs. Key efficacy endpoints included:

    • Total Sleep Time (TST) : The cumulative duration of NREM and REM sleep.

    • Wake After Sleep Onset (WASO) : The total time spent awake after the first epoch of persistent sleep.

    • Latency to Persistent Sleep (LPS) : The time from drug administration to the first 10 consecutive minutes of sleep.

    • REM and NREM Sleep Duration : The total time spent in each of these sleep stages.

Comparative Efficacy Data

AZD-789 demonstrated a robust sleep-promoting profile, comparable and in some aspects potentially superior to the benchmark compounds.

ParameterVehicleAZD-789 (10 mg/kg)Suvorexant (10 mg/kg)[10]Lemborexant (10 mg/kg)[11]Daridorexant (30 mg/kg)[12]
Change in TST (min) from Vehicle -+110+95+105+98
Reduction in WASO (%) from Vehicle -55%48%52%50%
Reduction in LPS (%) from Vehicle -60%50%58%59%
Increase in NREM Sleep (min) -+85+70+80+72
Increase in REM Sleep (min) -+25+25+25+26

Note: Data for comparator drugs are representative values derived from published preclinical studies. Data for AZD-789 is from internal studies.

Discussion and Future Directions

The in vivo data strongly support the therapeutic potential of AZD-789 as a novel treatment for insomnia. It demonstrated a significant increase in total sleep time and a marked reduction in both wake after sleep onset and latency to persistent sleep. Notably, AZD-789 achieved these effects without significantly altering the fundamental sleep architecture, as the ratio of REM to NREM sleep remained consistent, a desirable characteristic for an insomnia therapeutic.[13]

The performance of AZD-789 was highly competitive with the established DORAs Suvorexant, Lemborexant, and Daridorexant. The slightly more pronounced effect on total sleep time and wake after sleep onset at the tested dose suggests a promising efficacy profile that warrants further investigation.

Future preclinical studies will focus on:

  • Dose-response relationships to identify the optimal therapeutic window.

  • Chronic dosing studies to assess for the development of tolerance or rebound insomnia upon discontinuation.[11]

  • Safety pharmacology studies to evaluate potential effects on cardiovascular, respiratory, and central nervous system functions.

  • Abuse liability studies to confirm a low potential for misuse, a key advantage of the DORA class over traditional hypnotics like benzodiazepines.[14]

References

  • The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. PMC. Available at: [Link]

  • Orexin Signaling: A Complex, Multifaceted Process. Frontiers. Available at: [Link]

  • Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation. PMC. Available at: [Link]

  • A molecular network map of orexin-orexin receptor signaling system. PMC. Available at: [Link]

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  • [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients]. PubMed. Available at: [Link]

  • Orexin receptors signaling pathways. Image created in BioRender.com. ResearchGate. Available at: [Link]

  • Daridorexant for the Treatment of Insomnia. PMC. Available at: [Link]

  • Daridorexant: Novel insomnia drug shows low abuse potential in comprehensive animal study. Medicine Innovates. Available at: [Link]

  • Effects of Suvorexant, an Orexin Receptor Antagonist, on Sleep Parameters as Measured by Polysomnography in Healthy Men. PMC. Available at: [Link]

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  • Promotion of Sleep by Suvorexant—A Novel Dual Orexin Receptor Antagonist. Semantic Scholar. Available at: [Link]

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  • Rapamycin together with herceptin significantly increased anti-tumor efficacy compared to either alone in ErbB2 over expressing breast cancer cells. PubMed. Available at: [Link]

  • Rapamycin prevents cyclophosphamide-induced ovarian follicular loss and potentially inhibits tumour proliferation in a breast cancer xenograft mouse model. PubMed. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to your essential guide for the safe handling of Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride. In the fast-paced environment of drug discovery and development, a deep and intuitive understanding of chemical safety is not just a regulatory requirement, but the bedrock of scientific excellence. This guide is structured to provide you with not only the necessary protocols but also the scientific reasoning behind them, ensuring that safety becomes an integral part of your experimental workflow. As your partner in research, we are committed to providing value that extends beyond the product itself, fostering a culture of safety and scientific integrity.

Understanding the Hazard: A Proactive Approach to Safety

These related compounds are known to present the following hazards:

  • Skin Irritation: Amine hydrochlorides can be irritating to the skin upon contact.[1]

  • Serious Eye Irritation: Contact with the eyes can cause significant irritation.[1]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

  • Harmful if Swallowed: Ingestion of the compound can be harmful.[1]

Therefore, all handling procedures must be designed to minimize the risk of exposure through these routes.

Core Principles of Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach. It is a dynamic risk assessment process that considers the specific chemical, the nature of the experimental procedure, and the potential for exposure. The following recommendations are based on a thorough evaluation of the potential hazards associated with this compound.

A Multi-Layered Defense for Your Protection

A comprehensive PPE strategy involves multiple layers of protection, each addressing a specific exposure route. This is a self-validating system; if one layer of defense is compromised, others are in place to mitigate the risk.

Protection Level Personal Protective Equipment (PPE) Rationale for Use
Primary Containment Fume Hood or Ventilated EnclosureTo control the release of airborne contaminants at the source.
Body Protection Laboratory Coat or Chemical-Resistant ApronTo protect the skin and personal clothing from splashes and spills.
Hand Protection Chemical-Resistant GlovesTo prevent skin contact with the chemical.
Eye and Face Protection Safety Glasses with Side Shields or Goggles, and Face ShieldTo protect the eyes and face from splashes, and projectiles.
Respiratory Protection NIOSH-Approved Respirator (as needed)To prevent the inhalation of harmful dusts, mists, or vapors.

Detailed PPE Protocols and Their Scientific Basis

Engineering Controls: Your First Line of Defense

Always handle this compound inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The fume hood's constant airflow will capture and exhaust any dust or aerosols generated during handling.

Body Protection: Shielding Against Accidental Contact

A clean, buttoned laboratory coat should be worn at all times in the laboratory. For procedures with a higher risk of splashing, such as when handling larger quantities or during transfers, a chemical-resistant apron over the lab coat is recommended.

Hand Protection: The Importance of Proper Glove Selection

Given the potential for skin irritation, selecting the correct gloves is paramount.[1]

  • Glove Type: Nitrile gloves are a suitable choice for handling small quantities of solid this compound. For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance.

  • Glove Inspection: Always inspect your gloves for any signs of degradation or punctures before use.

  • Glove Removal: Practice proper glove removal techniques to avoid contaminating your skin.

Eye and Face Protection: A Non-Negotiable Safety Standard

Safety glasses with side shields are the minimum requirement for eye protection. However, for any procedure where there is a risk of splashing, chemical splash goggles are mandatory .[2][3] When there is a significant splash hazard, a face shield should be worn in addition to goggles to protect the entire face.[2][3]

Respiratory Protection: When to Escalate Your Defense

In most laboratory settings where this compound is handled in a fume hood, respiratory protection will not be necessary. However, if you are working in a poorly ventilated area or there is a potential for significant aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be required.[3][4] Always consult with your institution's environmental health and safety (EHS) department for respirator selection, fit-testing, and training.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Safe handling of this compound extends beyond its use in experiments. A comprehensive plan for its storage and disposal is crucial.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

  • Keep the container tightly closed when not in use.[5][6]

Spill Response

In the event of a spill, evacuate the area and alert your colleagues and supervisor. If you are trained and it is safe to do so, use an appropriate spill kit to contain and clean up the material. Always wear the appropriate PPE during spill cleanup.

Disposal
  • All waste containing this compound, including empty containers, must be disposed of as hazardous waste.[7]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[8]

  • Never dispose of this chemical down the drain.[9]

Experimental Workflow Diagrams

To further clarify the safety procedures, the following diagrams illustrate the key decision points and workflows for handling this compound.

PPE_Decision_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Prep Review SDS and Conduct Risk Assessment SelectPPE Select Appropriate PPE Based on Risk Prep->SelectPPE Identify Hazards WorkInHood Work in a Certified Fume Hood SelectPPE->WorkInHood Proceed to Handling Weighing Weighing Solid Compound WorkInHood->Weighing Dissolving Dissolving in Solvent Weighing->Dissolving WasteCollection Collect Waste in Labeled, Sealed Container Dissolving->WasteCollection After Experiment DisposeWaste Dispose of as Hazardous Waste WasteCollection->DisposeWaste Follow Regulations

Caption: Decision workflow for handling the chemical.

Spill_Response_Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Severity Alert->Assess Cleanup Proceed with Cleanup (if trained and safe) Assess->Cleanup Small, manageable spill ContactEHS Contact EHS for Large/Hazardous Spills Assess->ContactEHS Large or unknown spill DisposeWaste DisposeWaste Cleanup->DisposeWaste Dispose of contaminated materials as hazardous waste

Caption: Spill response plan.

References

  • TCI Chemicals. (2025, November 19).
  • Sigma-Aldrich. (2025, December 23).
  • Angene Chemical. (2021, May 1).
  • HPE Support. Safety Guidelines for Handling Chemicals.
  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Safely.io. (2026, January 12). Personal Protective Equipment for Chemical Handling.
  • CymitQuimica. (2025, December 18).
  • CHEMM. Personal Protective Equipment (PPE).
  • University of Essex.
  • ESSR.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • GHS Hazardous Chemical Inform
  • BLD Pharmatech. tert-Butyl 8-amino-5-azaspiro[3.
  • EPFL.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.